2-Ethylhexyl 4-aminobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-ethylhexyl 4-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-3-5-6-12(4-2)11-18-15(17)13-7-9-14(16)10-8-13/h7-10,12H,3-6,11,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQXUTDROPGVLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801309631 | |
| Record name | 2-Ethylhexyl p-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26218-04-2 | |
| Record name | 2-Ethylhexyl p-aminobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26218-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylhexyl 4-aminobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026218042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethylhexyl p-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylhexyl 4-aminobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzoic acid, 4-amino-, 2-ethylhexyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.721 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHYLHEXYL 4-AMINOBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CHI67POY6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Ethylhexyl 4-aminobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylhexyl 4-aminobenzoate (B8803810), also known as octyl p-aminobenzoate, is an organic compound of significant interest in various industrial applications, primarily as a UV filter in sunscreens and as a potential intermediate in pharmaceutical synthesis. Its molecular structure, featuring a p-aminobenzoic acid (PABA) core esterified with a 2-ethylhexyl group, imparts effective UVB absorption properties. This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-Ethylhexyl 4-aminobenzoate, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction mechanisms.
Core Synthesis Pathways
The industrial and laboratory-scale synthesis of this compound is predominantly achieved through three primary routes: Fischer esterification of p-aminobenzoic acid, reduction of an intermediate nitro compound, and reductive alkylation. Each pathway offers distinct advantages and challenges in terms of yield, purity, cost, and environmental impact.
Fischer Esterification of p-Aminobenzoic Acid
The most direct and historically significant method for synthesizing this compound is the Fischer esterification of p-aminobenzoic acid (PABA) with 2-ethylhexanol.[1] This acid-catalyzed condensation reaction is a reversible process where the removal of water drives the equilibrium towards the formation of the ester product.[1]
Reaction Scheme:
p-Aminobenzoic Acid + 2-Ethylhexanol ⇌ this compound + Water
Quantitative Data for Fischer Esterification:
| Parameter | Value | Reference |
| Catalysts | Concentrated Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TSA) | [1] |
| Reaction Temperature | 110-120°C | [1] |
| Key Feature | Removal of water via azeotropic distillation (e.g., with toluene) | [1] |
Experimental Protocol: Fischer Esterification
A detailed protocol for a related Fischer esterification to produce benzocaine (B179285) (ethyl p-aminobenzoate) can be adapted for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine p-aminobenzoic acid and a molar excess of 2-ethylhexanol in a suitable solvent for azeotropic water removal, such as toluene.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a base, such as a 10% sodium carbonate solution, until gas evolution ceases and the pH is alkaline.
-
Isolation: The organic layer is separated, washed with water, and dried over an anhydrous salt (e.g., magnesium sulfate).
-
Purification: The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.
Reduction of 2-Ethylhexyl 4-nitrobenzoate (B1230335)
This two-step pathway offers an alternative route that avoids the direct handling of PABA in the esterification step. The process begins with the esterification of 4-nitrobenzoic acid with 2-ethylhexanol, followed by the reduction of the nitro group to a primary amine.
Step 1: Esterification of 4-Nitrobenzoic Acid
4-Nitrobenzoic Acid + 2-Ethylhexanol → 2-Ethylhexyl 4-nitrobenzoate + Water
Step 2: Reduction of the Nitro Ester
2-Ethylhexyl 4-nitrobenzoate → this compound
Two primary methods are employed for the reduction of the nitro ester:
-
Catalytic Hydrogenation: This highly efficient method utilizes hydrogen gas in the presence of a metal catalyst.
-
Chemical Reduction: A classic method employing a metal in an acidic or neutral medium.
Quantitative Data for the Reduction of 2-Ethylhexyl 4-nitrobenzoate:
| Parameter | Catalytic Hydrogenation | Chemical Reduction (Iron) |
| Reducing Agent | Hydrogen Gas (H₂) | Reduced Iron Powder |
| Catalyst/Reagent | Palladium on Activated Charcoal (Pd/C) | Ammonium (B1175870) Chloride |
| Solvent | Isooctyl alcohol | Methanol-Water Solution (5:1) |
| Temperature | 50-60°C | Reflux |
| Pressure | 0.1-0.4 MPa | Atmospheric |
| Reaction Time | Not specified | 16-17 hours |
| Yield | 99.2% | 88.7% |
| Purity | 99.56% | Not specified |
| Reference | [2] | [2] |
Experimental Protocol: Chemical Reduction of 2-Ethylhexyl 4-nitrobenzoate
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add a methanol-water solution (5:1 v/v), ammonium chloride, and reduced iron powder.
-
Addition of Nitro Ester: Add 2-Ethylhexyl 4-nitrobenzoate to the mixture.
-
Reflux: Heat the mixture to reflux and maintain for 16-17 hours.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the hot reaction mixture to remove the iron catalyst. The filter cake is washed with methanol (B129727).
-
Isolation: The combined filtrate and washings are concentrated under reduced pressure. The resulting crude product is dissolved in water.
-
Neutralization and Extraction: Adjust the pH of the aqueous solution to 7-8 with a saturated sodium carbonate solution. Extract the product with dichloromethane (B109758).
-
Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield this compound as a light yellow solid.[2]
Reductive Alkylation
A more modern approach involves the direct reductive alkylation of p-aminobenzoic acid with 2-ethylhexanal (B89479). This one-pot reaction proceeds through an imine intermediate which is then reduced in situ to the final product.
Reaction Scheme:
p-Aminobenzoic Acid + 2-Ethylhexanal → Imine Intermediate → this compound
Quantitative Data for Reductive Alkylation:
| Parameter | Value | Reference |
| Reducing Agent | Sodium Triacetoxyborohydride | [3] |
| Solvent | Methanol or Dichloromethane | [3] |
| Reaction Temperature | ~0°C | [3] |
| Yield | Up to 92% | [3] |
Experimental Protocol: Reductive Alkylation
-
Reagent Preparation: Dissolve p-aminobenzoic acid in a suitable solvent such as methanol or dichloromethane in a reaction flask.
-
Aldehyde Addition: Add 2-ethylhexanal to the solution.
-
Cooling: Cool the reaction mixture to approximately 0°C to control the reaction rate.
-
Reducing Agent Addition: Slowly add a reducing agent, such as sodium triacetoxyborohydride, to the cooled mixture.
-
Reaction: Allow the reaction to proceed at a low temperature until completion, which can be monitored by TLC.
-
Work-up and Purification: The reaction is quenched, and the product is isolated and purified using standard organic chemistry techniques, such as extraction and chromatography.
Conclusion
The synthesis of this compound can be accomplished through several viable pathways. The choice of method depends on factors such as the desired scale of production, cost of starting materials, available equipment, and purity requirements. Fischer esterification represents a classic and direct approach, while the reduction of the nitro-ester provides a high-yielding alternative. Reductive alkylation offers a modern and efficient one-pot synthesis. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals in the chemical and pharmaceutical industries to select and optimize the most suitable synthetic route for their specific needs.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Ethylhexyl 4-aminobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylhexyl 4-aminobenzoate (B8803810), also known as octyl p-aminobenzoate, is an organic compound with the chemical formula C15H23NO2. It is the ester of p-aminobenzoic acid and 2-ethylhexanol. This document provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a summary of its known biological activities.
Physicochemical Properties
The key physicochemical properties of 2-Ethylhexyl 4-aminobenzoate are summarized in the table below. These properties are crucial for understanding its behavior in various scientific applications, including its use as a chemical intermediate and its potential in pharmaceutical and cosmetic formulations.[1][2]
| Property | Value | Reference |
| Molecular Formula | C15H23NO2 | [3][4][5] |
| Molecular Weight | 249.35 g/mol | [2][4] |
| Appearance | White to light pink to beige coloured powder or a yellow solid or liquid. | [6] |
| Melting Point | 50°C – 53°C | [2] |
| Boiling Point | 384.962°C at 760 mmHg | [7] |
| Density | 1.016 g/cm³ | [7] |
| Solubility | Insoluble in water; soluble in methanol (B129727) and dichloromethane. | [6] |
| pKa (Predicted) | 2.37 ± 0.10 | [8] |
| LogP | 4.2 | [9] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.
UV-Vis Spectroscopy
This compound absorbs ultraviolet radiation, a property derived from its p-aminobenzoic acid chromophore. This characteristic makes it relevant in applications such as sunscreens, where it can function as a UV filter.[1] It is known to absorb in the UVB spectrum (280–320 nm).[1]
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Key peaks include:
-
N-H stretching of the primary amine group.
-
C=O stretching of the ester group, typically around 1720 cm⁻¹.[1]
-
C-O stretching of the ester group.
-
Aromatic C=C stretching .
-
C-H stretching from the aromatic ring and the alkyl chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum shows distinct signals for the aromatic protons, the amine protons, and the protons of the 2-ethylhexyl group.[6] Predicted chemical shifts are as follows:
-
Aromatic protons (ortho to -COOR): δ 7.8-7.9 ppm (doublet, 2H)[1]
-
Aromatic protons (ortho to -NH₂): δ 6.6-6.7 ppm (doublet, 2H)[1]
-
Amine (-NH₂) protons: δ 4.0-4.3 ppm (broad singlet, 2H)[1]
-
Ester methylene (B1212753) (-OCH₂-) protons: δ 4.1-4.2 ppm (doublet, 2H)[1]
-
Ethylhexyl chain protons: δ 0.8–1.6 ppm[1]
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule.
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below.
Melting Point Determination
The melting point of a solid organic compound is a key indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is dry and finely powdered. If necessary, grind the sample using a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature about 10-15°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute to allow for accurate determination.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point of the sample.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Thiele tube or a small test tube with a side arm
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Liquid paraffin (B1166041) or other suitable heating bath liquid
Procedure:
-
Place a small amount of liquid this compound into a small test tube.
-
Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.
-
Attach the test tube to a thermometer and immerse them in a heating bath (e.g., a Thiele tube filled with paraffin oil).
-
Heat the bath gently. As the temperature rises, air will be expelled from the capillary tube.
-
When a continuous stream of bubbles emerges from the capillary tube, stop heating.
-
The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube.
Solubility Determination
This protocol determines the qualitative solubility of this compound in various solvents.
Apparatus:
-
Test tubes
-
Spatula
-
Vortex mixer (optional)
-
Solvents (e.g., water, methanol, dichloromethane)
Procedure:
-
Place approximately 10-20 mg of this compound into a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Agitate the mixture vigorously for 1-2 minutes. A vortex mixer can be used for thorough mixing.
-
Observe the mixture. If the solid completely dissolves, the compound is soluble in that solvent. If a significant amount of solid remains, it is considered insoluble. If partial dissolution occurs, it is sparingly soluble.
-
Repeat the process with different solvents to establish a solubility profile.
pKa Determination by Potentiometric Titration
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution.
Apparatus:
-
pH meter with a combination electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Solvent in which the compound is soluble and which will not interfere with the titration (e.g., a mixture of water and an organic solvent like ethanol)
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent mixture in a beaker.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Fill the burette with the standardized strong base solution.
-
Record the initial pH of the solution.
-
Add the titrant in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration past the equivalence point.
-
Plot a graph of pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.
Biological Activity and Signaling Pathways
This compound has been investigated for its biological activities, particularly in the contexts of fibrosis and cancer.
Anti-fibrotic Activity
In the context of fibrotic diseases, this compound has been shown to inhibit prolyl 4-hydroxylase. This enzyme is critical for the post-translational modification of procollagen, a precursor to collagen. By inhibiting this enzyme, the compound can reduce excessive collagen deposition, a hallmark of fibrosis.
Figure 1. Inhibition of prolyl 4-hydroxylase by this compound.
Anticancer Activity
In cancer research, this compound has demonstrated cytotoxic effects on esophageal squamous cell carcinoma cells. Its mechanism of action involves the induction of both apoptosis (programmed cell death) and autophagy (a cellular degradation process).
Figure 2. Induction of apoptosis and autophagy by this compound.
Experimental Workflows
The following diagrams illustrate the general workflows for spectroscopic analysis of this compound.
UV-Vis Spectroscopy Workflow
Figure 3. General workflow for UV-Vis spectroscopic analysis.
NMR Spectroscopy Workflow
Figure 4. General workflow for NMR spectroscopic analysis.
References
- 1. This compound | 26218-04-2 | Benchchem [benchchem.com]
- 2. 2-Ethylhexyl-4-aminobenzoate (Etoneamine) (SARASORB ETN) [sarex.com]
- 3. 2-ethylhexyl- 4 amino benzoate [intersperse.in]
- 4. scbt.com [scbt.com]
- 5. clearsynth.com [clearsynth.com]
- 6. Buy this compound (EVT-340786) | 26218-04-2 [evitachem.com]
- 7. This compound | CAS#:26218-04-2 | Chemsrc [chemsrc.com]
- 8. 2-Ethylhexyl-4-aminobenzoate [chembk.com]
- 9. This compound | C15H23NO2 | CID 11436614 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Mechanisms of Action of p-Aminobenzoic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
Para-aminobenzoic acid (PABA) and its ester derivatives are a versatile class of molecules with a range of well-established and emerging pharmacological activities. Primarily known for their roles as local anesthetics and sunscreen agents, recent research has unveiled their potential in antifibrotic, anticancer, and anti-inflammatory applications. This technical guide provides a comprehensive overview of the core mechanisms of action of PABA esters, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows to support further research and drug development in this area.
Local Anesthetic Activity: Blockade of Voltage-Gated Sodium Channels
The hallmark of PABA ester local anesthetics, such as benzocaine, procaine, and tetracaine, is their ability to reversibly block nerve impulse conduction by inhibiting voltage-gated sodium channels (VGSCs) in neuronal membranes.[1][2] This blockade prevents the influx of sodium ions necessary for the depolarization of the neuronal membrane, thereby halting the propagation of action potentials and producing a localized loss of sensation.[2]
Signaling Pathway of Local Anesthesia
The mechanism involves the uncharged form of the PABA ester penetrating the lipid-rich nerve cell membrane. Once inside the axoplasm, an equilibrium is established, and the charged cationic form of the molecule binds to a specific receptor site within the pore of the VGSC.[2] This binding stabilizes the inactivated state of the channel, preventing its return to the resting state and subsequent opening upon stimulation.
References
Technical Guide: Solubility Profile of 2-Ethylhexyl 4-aminobenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Ethylhexyl 4-aminobenzoate (B8803810) (also known as Octisalate when referring to the salicylate (B1505791) isomer, though the aminobenzoate is structurally distinct) in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide summarizes the available qualitative information and presents a detailed, generalized experimental protocol for determining the solubility of a solid organic compound, such as 2-Ethylhexyl 4-aminobenzoate, in an organic solvent.
Core Concepts in Solubility
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. The principle of "like dissolves like" is a central concept, suggesting that substances with similar polarities are more likely to be soluble in one another. This compound, with its ester and amino functional groups, possesses some polarity, but the long, non-polar 2-ethylhexyl chain significantly influences its overall solubility, making it more soluble in organic solvents than in water.
Solubility Data for this compound
Currently, specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in readily available scientific literature. However, qualitative assessments from various sources consistently indicate its solubility in certain organic solvents and its insolubility in water.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Citation |
| Dichloromethane (B109758) | Soluble | [1] |
| Methanol (B129727) | Soluble | [1][2] |
| Water | Insoluble | [2] |
This information, while useful for general formulation and experimental design, lacks the precise concentration values often required for pharmaceutical and chemical research. The following section provides a detailed protocol for determining these quantitative values.
Experimental Protocol for Determining Solubility
This section outlines a standard laboratory procedure for the quantitative determination of the solubility of a solid organic compound like this compound in an organic solvent.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Pipettes and other standard laboratory glassware
Methodology:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a series of vials.
-
Add a known volume of the selected organic solvent to each vial. The amount of solid should be sufficient to ensure that some undissolved solid remains at equilibrium.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure that saturation is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter into a clean, dry vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Analysis:
-
Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.
-
-
Calculation of Solubility:
-
From the concentration of the diluted solution and the dilution factor, calculate the concentration of this compound in the original saturated solution.
-
Express the solubility in appropriate units, such as g/100 mL or mg/mL.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of solubility.
Logical Relationship of Solubility Determination
The following diagram outlines the logical progression and decision points in a typical solubility screening process.
Conclusion
References
2-Ethylhexyl 4-aminobenzoate chemical structure and functional groups
An In-Depth Technical Guide to 2-Ethylhexyl 4-aminobenzoate (B8803810)
Introduction
2-Ethylhexyl 4-aminobenzoate (CAS No: 26218-04-2) is an organic compound belonging to the class of aminobenzoate esters.[1][2] It is structurally derived from p-aminobenzoic acid (PABA), a molecule known for its ability to absorb ultraviolet (UV) radiation.[1] While not as commonly used as its N-alkylated counterparts like Padimate O, this compound is significant as a chemical intermediate in the synthesis of other commercial UV filters, such as Ethylhexyl Triazone, and is also studied in the context of the photostability and degradation pathways of sunscreen agents.[1] Its lipophilic 2-ethylhexyl chain provides solubility in the oil phase of cosmetic formulations, a property intentionally designed into PABA derivatives to overcome the drawbacks of PABA itself, such as skin irritation and the staining of clothes.[1] This guide provides a detailed overview of its chemical structure, physicochemical properties, synthesis protocols, and its role in relation to other commercial products.
Chemical Structure and Functional Groups
This compound is an ester of p-aminobenzoic acid and 2-ethylhexanol.[1] The core structure consists of a benzene (B151609) ring substituted at positions 1 and 4 (para). The key functional groups that dictate its chemical reactivity and properties are the primary aromatic amine (-NH₂) and the ester (-COOR) group.[3] The branched 2-ethylhexyl alkyl chain is a significant feature that influences its physical properties like solubility and oiliness.[1]
Caption: 2D structure of this compound.
Data Presentation
Quantitative data for this compound is summarized in the tables below.
Table 1: Physicochemical and Identification Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 26218-04-2 | [1][2] |
| Molecular Formula | C₁₅H₂₃NO₂ | [1][2] |
| Molecular Weight | 249.35 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Physical Form | Low-melting solid; White to light pink/beige powder | [1][4][5] |
| Solubility | Soluble in methanol; Insoluble in water | [1][4] |
| Storage Temperature | 2-8°C, inert atmosphere, dark place | |
| XLogP3 | 4.2 | [2] |
| SMILES | CCCCC(CC)COC(=O)C1=CC=C(C=C1)N | [2] |
| InChI Key | ZJQXUTDROPGVLH-UHFFFAOYSA-N |[1] |
Table 2: Predicted ¹H NMR Spectral Data
| Proton Type | Approximate Chemical Shift (δ, ppm) | Predicted Splitting Pattern | Integration |
|---|---|---|---|
| Aromatic (ortho to -COOR) | 7.8 - 7.9 | Doublet | 2H |
| Aromatic (ortho to -NH₂) | 6.6 - 6.7 | Doublet | 2H |
| Amine (-NH₂) | 4.0 - 4.3 | Broad Singlet | 2H |
| Ester Methylene (-OCH₂-) | 4.1 - 4.2 | Doublet | 2H |
| Ethylhexyl Chain | 0.8 - 1.6 | Multiplets | 15H |
Table based on predicted values.[1]
Table 3: Key Spectroscopic and Ecotoxicity Data
| Data Type | Value / Observation | Reference |
|---|---|---|
| Mass Spec (GC-MS) | Expected Parent Ion (M⁺): m/z 249 | [1] |
| IR Spectroscopy | KBr-Pellet technique is suitable. Expected bands for N-H stretch (amine), C=O stretch (ester), C-O stretch, and aromatic C-H/C=C vibrations. | [2] |
| UV Absorption | Absorbs radiation in the UVB spectrum (280–320 nm). | [1] |
| Ecotoxicity (Daphnia) | 48-hour EC50: 0.46 mg/L | [1] |
| Ecotoxicity (Algae) | 72-hour EC50: 0.53 mg/L | [1] |
| Ecotoxicity (Fish) | 96-hour LC50: >0.17 mg/L |[1] |
Experimental Protocols
Several synthetic routes for this compound have been established. The most common methods start from p-aminobenzoic acid or p-nitrobenzoic acid derivatives.
Synthesis via Reduction of 2-ethylhexyl 4-nitrobenzoate
This two-step process begins with the esterification of 4-nitrobenzoic acid with 2-ethylhexanol to form the nitro-ester intermediate, which is then reduced to the primary amine.[1]
Protocol for Nitro Group Reduction:
-
Reaction Setup: In a three-necked flask equipped with a stirrer, combine 55.87 g (0.20 mol) of 2-ethylhexyl 4-nitrobenzoate, 33.60 g (1.2 mol) of reduced iron powder, 48.15 g (1.8 mol) of ammonium (B1175870) chloride, and 920 mL of a methanol-water solution (5:1 v/v).
-
Reaction Execution: Heat the mixture to reflux and maintain the reaction for 16-17 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the hot reaction mixture and wash the filter cake with methanol.
-
Extraction: Combine the filtrate and washings and concentrate under reduced pressure. Dissolve the resulting crude product in 200 mL of water and adjust the pH to 7-8 with a saturated sodium carbonate solution.
-
Purification: Extract the aqueous solution twice with 200 mL of dichloromethane. Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a light-yellow solid.
An alternative, high-yield reduction can be achieved via catalytic hydrogenation using a Palladium on activated charcoal (Pd/C) catalyst with hydrogen gas at 50-60°C.[1]
Synthesis via Fischer Esterification
This is a direct, acid-catalyzed reaction between p-aminobenzoic acid (PABA) and 2-ethylhexanol.[1]
Protocol for Fischer Esterification:
-
Reactants: Charge a reaction vessel with p-aminobenzoic acid and 2-ethylhexanol.
-
Catalyst: Add a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).
-
Reaction Conditions: Heat the mixture, typically under reflux at 110-120°C, to drive the formation of the ester and water. Water is removed as it is formed to shift the equilibrium towards the product.
-
Purification: After the reaction is complete, the mixture is cooled, neutralized, and the product is purified, typically through extraction and distillation or crystallization.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis and quantification of this compound.[1]
-
Principle: The compound is volatilized and separated from other components in a gas chromatograph before being detected and identified by a mass spectrometer.
-
Sample Preparation: For complex matrices, a sample clean-up and extraction step may be required. To enhance volatility and thermal stability, derivatization techniques like trimethylsilylation can be employed.[1]
-
Detection: The mass spectrometer can be operated in full-scan mode to identify unknown compounds or in selective ion monitoring (SIM) mode to specifically target the parent ion (m/z 249) for accurate quantification, even in the presence of interfering substances.[1]
Visualized Workflows and Relationships
The following diagrams illustrate a key synthesis workflow and the compound's relationship to other commercial products.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Role as an impurity, precursor, or degradation product.
References
- 1. This compound | 26218-04-2 | Benchchem [benchchem.com]
- 2. This compound | C15H23NO2 | CID 11436614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound (EVT-340786) | 26218-04-2 [evitachem.com]
- 4. 2-ethylhexyl- 4 amino benzoate [intersperse.in]
- 5. 2-Ethylhexyl-4-aminobenzoate (Etoneamine) (SARASORB ETN) [sarex.com]
Methodological & Application
Application Notes and Protocols for Photostability Studies of 2-Ethylhexyl 4-aminobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting photostability studies on 2-Ethylhexyl 4-aminobenzoate (B8803810), a UVB-absorbing compound. While it can be used as a secondary UV filter, it is more prominently recognized as a key intermediate in the synthesis of other sunscreen agents and as a photodegradation product of more complex UV filters like 2-ethylhexyl 4-(dimethylamino)benzoate (B8555087) (OD-PABA).[1] Understanding its photochemical behavior is crucial for assessing the overall safety and efficacy of sunscreen formulations.
Introduction to the Photostability of 2-Ethylhexyl 4-aminobenzoate
This compound, a derivative of para-aminobenzoic acid (PABA), absorbs radiation primarily in the UVB spectrum (280–320 nm).[1] Its photostability is a critical parameter as degradation can lead to a loss of UV protection and the formation of potentially harmful photoproducts. Direct photolysis, the degradation of a molecule upon direct absorption of light, is a significant transformation pathway for aminobenzoate derivatives.[1] Studies on the parent compound, PABA, indicate stability under UVA irradiation but dissociation under UVB and UVC light, a process that may be mirrored by its esters.[1]
A significant aspect of studying this compound is its role as a phototransformation product. For instance, the irradiation of 2-ethylhexyl 4-(dimethylamino)benzoate (OD-PABA) leads to dealkylation, forming 2'-ethylhexyl 4-(methylamino)benzoate (B8343159) and subsequently 2'-ethylhexyl 4-aminobenzoate.[1]
Quantitative Data on Photochemical Transformations
While specific quantitative data on the photodegradation kinetics and quantum yield of this compound is not extensively available in the public domain, the following tables summarize the known photochemical reactions involving this compound, primarily focusing on its formation from other UV filters. The protocols described in the subsequent sections can be employed to determine these specific quantitative parameters.
Table 1: Photodegradation of 2-ethylhexyl 4-(dimethylamino)benzoate (OD-PABA) and Formation of this compound
| Precursor Compound | Irradiation Conditions | Major Transformation Products | Analytical Method | Reference |
| 2-ethylhexyl 4-(dimethylamino)benzoate (OD-PABA) | UVB or UVA radiation in aqueous solution | 2'-ethylhexyl 4-(methylamino)benzoate, 2'-ethylhexyl 4-aminobenzoate | HPLC/HRMS | [2] |
| 2-ethylhexyl 4-(dimethylamino)benzoate (OD-PABA) | H₂O₂/UV system | 2'-ethylhexyl 4-aminobenzoate, 2-ethylhexan-1-ol, 2'-ethylhexyl 4-(methylamino)benzoate | GC-MS | [1] |
Table 2: Potential Photodegradation Pathways of this compound
| Degradation Pathway | Proposed Mechanism | Potential Photoproducts | Analytical Method for Detection | Reference |
| Direct Photolysis | Homolytic cleavage of the N-H bond upon UVB absorption | 4-aminylbenzoic acid radical | FTIR Spectroscopy | [1] |
| Hydrolysis | Acid or base-catalyzed cleavage of the ester linkage | 4-aminobenzoic acid (PABA), 2-ethylhexanol | GC-MS, LC-MS | [1] |
Experimental Protocols for Photostability Testing
The following protocols are based on established guidelines for the photostability testing of drug substances and sunscreen products, such as the ICH Q1B and ISO 24443 standards.
Protocol 1: In Vitro Photostability Assessment using UV Spectroscopy
This protocol outlines a method to assess the photostability of this compound by measuring changes in its UV absorbance spectrum before and after exposure to a controlled dose of UV radiation.
Materials and Equipment:
-
This compound
-
Suitable solvent (e.g., ethanol, isopropanol)
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
-
Calibrated solar simulator with a controlled UV output (compliant with ICH Q1B or ISO 24443 specifications)
-
Radiometer/Lux meter
Procedure:
-
Sample Preparation: Prepare a solution of this compound of a known concentration in the chosen solvent. The concentration should be such that the absorbance maximum is within the linear range of the spectrophotometer (typically 0.5 - 1.5 AU).
-
Initial Absorbance Measurement: Record the initial UV absorbance spectrum of the solution from 290 nm to 400 nm using the UV-Vis spectrophotometer. Use the pure solvent as a blank.
-
UV Irradiation: Expose the sample solution in the quartz cuvette to a controlled dose of UV radiation from the solar simulator. According to ICH Q1B guidelines for confirmatory studies, samples should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Dark Control: Prepare an identical sample and keep it in the dark at the same temperature to serve as a control for any thermally induced degradation.
-
Post-Irradiation Absorbance Measurement: After the specified exposure period, record the UV absorbance spectrum of the irradiated sample and the dark control.
-
Data Analysis:
-
Compare the absorbance spectra of the sample before and after irradiation.
-
Calculate the percentage of degradation by monitoring the decrease in absorbance at the wavelength of maximum absorption (λmax).
-
Percentage Degradation = [ (A₀ - Aₜ) / A₀ ] * 100, where A₀ is the initial absorbance and Aₜ is the absorbance after time t of irradiation.
-
Protocol 2: Quantitative Analysis of Photodegradation by High-Performance Liquid Chromatography (HPLC)
This protocol provides a more specific and quantitative method to determine the degradation of this compound and identify its photoproducts.
Materials and Equipment:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC system with a UV detector or Mass Spectrometer (MS)
-
Appropriate HPLC column (e.g., C18)
-
Solar simulator
-
Quartz vials or plates for irradiation
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation for Irradiation: Prepare a solution of this compound for irradiation at a concentration relevant to its intended application.
-
Irradiation: Transfer the sample solution to a quartz container and expose it to a controlled dose of UV radiation from the solar simulator. Take aliquots at different time intervals.
-
Dark Control: Maintain a parallel sample in the dark at the same temperature.
-
HPLC Analysis:
-
Inject the calibration standards into the HPLC system to generate a calibration curve.
-
Inject the irradiated samples and the dark control at each time point.
-
Develop a suitable HPLC method (mobile phase composition, flow rate, detection wavelength) to achieve good separation of the parent compound and its potential degradation products. The UV detector should be set at the λmax of this compound.
-
-
Data Analysis:
-
Quantify the concentration of this compound remaining at each time point using the calibration curve.
-
Plot the concentration of this compound as a function of irradiation time to determine the degradation kinetics (e.g., first-order or second-order).
-
If using an MS detector, analyze the chromatograms for the appearance of new peaks corresponding to photoproducts and attempt to identify their structures based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Visualizations
The following diagrams illustrate key workflows and pathways relevant to the photostability studies of this compound.
Conclusion
The photostability of this compound is a critical consideration, particularly given its role as a photodegradation product of other commonly used UV filters. The application notes and protocols provided here offer a framework for researchers and drug development professionals to systematically evaluate its photochemical behavior. By employing standardized methodologies such as UV spectroscopy and HPLC, it is possible to quantify its degradation, identify photoproducts, and thereby ensure the development of safe and effective sunscreen formulations. Further research to determine the specific photodegradation kinetics and quantum yield of this compound is highly recommended.
References
Application Notes and Protocols for 2-Ethylhexyl 4-aminobenzoate as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylhexyl 4-aminobenzoate (B8803810) is a chemical compound utilized as a reference standard in various chromatographic applications.[1] Its structural similarity to other compounds, such as the sunscreen agent Ethylhexyl Triazone for which it is a known impurity and intermediate, makes it a critical component for quality control and analytical method development.[1] This document provides detailed application notes and protocols for the use of 2-Ethylhexyl 4-aminobenzoate as a reference standard in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 26218-04-2 | [2][3] |
| Molecular Formula | C15H23NO2 | [2][3] |
| Molecular Weight | 249.35 g/mol | [2][3] |
| Appearance | Typically a yellow solid or liquid | [2] |
| Solubility | Soluble in organic solvents like methanol (B129727) and dichloromethane; less soluble in water. | [2][4] |
| Boiling Point | Estimated around 300°C | [2] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [5] |
Synthesis
This compound can be synthesized via several routes, with two common methods being direct reductive alkylation and reduction of a nitro-ester intermediate.[1][6]
Method 1: Direct Reductive Alkylation
This method involves the reaction of para-aminobenzoic acid with 2-ethylhexanal.[2][6]
Caption: Workflow for the synthesis of this compound via direct reductive alkylation.
Method 2: Reduction of 2-Ethylhexyl 4-nitrobenzoate
This two-step process begins with the esterification of 4-nitrobenzoic acid with 2-ethylhexanol, followed by the reduction of the nitro group.[6] A highly efficient reduction can be achieved through catalytic hydrogenation using a palladium on activated charcoal (Pd/C) catalyst, with yields reported as high as 99.2% and purity of 99.56%.[1]
References
- 1. This compound | 26218-04-2 | Benchchem [benchchem.com]
- 2. Identification of the Biotransformation Products of 2-Ethylhexyl 4-(N,N-Dimethylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Ethylhexyl-4-aminobenzoate | LGC Standards [lgcstandards.com]
- 4. scbt.com [scbt.com]
- 5. validated hplc methods: Topics by Science.gov [science.gov]
- 6. 2-Ethylhexyl-4-aminobenzoate | LGC Standards [lgcstandards.com]
Application Notes and Protocols for Studying the Photodegradation of Padimate O
For Researchers, Scientists, and Drug Development Professionals
Introduction
Padimate O, also known as octyl dimethyl para-aminobenzoic acid (OD-PABA) or 2-ethylhexyl 4-(dimethylamino)benzoate (B8555087), is an organic ultraviolet (UV) filter that has been used in sunscreen and other personal care products to absorb UVB radiation.[1] However, concerns have been raised about its photostability, as it can degrade upon exposure to UV radiation, potentially leading to a loss of efficacy and the formation of photoproducts with unknown toxicological profiles.[2][3] Some research indicates that Padimate O degrades to form four main photoproducts.[3] This document provides detailed application notes and protocols for studying the photodegradation of Padimate O, intended to guide researchers in designing and conducting robust photostability studies.
The photodegradation of Padimate O is influenced by the solvent environment. For instance, after 20 minutes of UV exposure, photodegradation was nearly complete in n-hexane (97%) and acetonitrile (B52724) (94%), while it was 75% in water and only 15% in methanol.[4] The presence of oxygen can also accelerate degradation; in aqueous solutions, Padimate O degrades faster under aerobic conditions.[4]
Key Analytical Techniques
The study of Padimate O photodegradation relies on a combination of chromatographic and spectroscopic techniques to separate and identify the parent compound and its degradation products.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for quantifying the remaining concentration of Padimate O and monitoring the formation of its photoproducts over time. Coupled with a photodiode array (PDA) or UV-Vis detector, it allows for the spectral characterization of separated compounds.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification of volatile and semi-volatile photoproducts. Derivatization may sometimes be necessary to improve the volatility of certain analytes.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly with high-resolution mass spectrometry (HRMS), LC-MS is invaluable for the identification and structural elucidation of non-volatile photoproducts.[7]
-
UV-Vis Spectroscopy: This technique is used to monitor changes in the absorption spectrum of Padimate O during irradiation, providing a direct measure of its degradation.[4]
Data Presentation: Photodegradation of Padimate O
The following table summarizes quantitative data on the photodegradation of Padimate O from various studies.
| Parameter | Condition | Value | Reference |
| Photodegradation | Solvent: n-hexane; Irradiation Time: 20 min | 97% | [4] |
| Solvent: acetonitrile; Irradiation Time: 20 min | 94% | [4] | |
| Solvent: water; Irradiation Time: 20 min | 75% | [4] | |
| Solvent: methanol; Irradiation Time: 20 min | 15% | [4] | |
| Solvent: water (aerobic); Irradiation Time: 10 min | 55% | [4] | |
| Solvent: water (aerobic); Irradiation Time: 30 min | 80% | [4] | |
| Solvent: water (anaerobic); Irradiation Time: 10 min | 20% | [4] | |
| Half-life (t½) | System: NaOCl/UV | ~60 minutes | [8] |
Experimental Protocols
Protocol for In Vitro Photodegradation Study of Padimate O
This protocol outlines a general procedure for assessing the photodegradation of Padimate O in a solvent system.
4.1.1. Materials and Reagents
-
Padimate O (analytical standard)
-
Solvents (e.g., ethanol, acetonitrile, water - HPLC grade)
-
Quartz cuvettes or reaction vessels
-
Solar simulator or UV lamp (with characterized spectral output)
-
Stir plate and stir bars
-
HPLC system with UV detector
-
GC-MS system (optional, for photoproduct identification)
-
LC-MS system (optional, for photoproduct identification)
4.1.2. Sample Preparation
-
Prepare a stock solution of Padimate O (e.g., 1 mg/mL) in a suitable solvent (e.g., ethanol).
-
From the stock solution, prepare working solutions of Padimate O at a defined concentration (e.g., 10 µg/mL) in the solvent(s) to be tested. The choice of solvent can significantly impact the degradation rate.[4]
-
Transfer the working solution to a quartz reaction vessel. Quartz is used for its transparency to UV radiation.
-
Include a "dark control" sample, which is a working solution of Padimate O kept in the same conditions but shielded from light (e.g., wrapped in aluminum foil), to account for any degradation not caused by light.
4.1.3. Irradiation Procedure
-
Place the quartz vessel containing the Padimate O solution under the UV light source (e.g., solar simulator).
-
Ensure the distance from the light source to the sample is constant and the light intensity is uniform across the sample.
-
Continuously stir the solution during irradiation to ensure homogeneity.
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the solution for analysis.
4.1.4. Analytical Procedure (HPLC)
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Monitor at the wavelength of maximum absorbance for Padimate O (approximately 310 nm).
-
-
Inject the collected aliquots into the HPLC system.
-
Quantify the peak area of Padimate O at each time point.
-
Calculate the percentage of remaining Padimate O relative to the initial concentration (t=0).
-
Plot the concentration of Padimate O versus time to determine the degradation kinetics.
4.1.5. Photoproduct Identification (GC-MS/LC-MS)
For identification of degradation products, the irradiated samples can be analyzed by GC-MS or LC-MS. The main degradation pathways for Padimate O are reported to be dealkylation and hydroxylation/oxidation.[7]
-
GC-MS (Example):
-
Column: DB-5ms or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, ramp to 300°C.[8]
-
Mass Range: 50-500 amu.
-
-
LC-MS (Example):
-
Utilize a C18 column with a gradient elution of water and acetonitrile, both with 0.1% formic acid.
-
Employ electrospray ionization (ESI) in positive mode.
-
Acquire high-resolution mass spectra to determine the elemental composition of the photoproducts.
-
Visualizations
Experimental Workflow
Proposed Photodegradation Pathway of Padimate O
References
- 1. A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photodegradation of Octyldimethyl para-aminobenzoic Acid (OD-PABA or Padimate O) and its Photoproduct Formation | Steinmetz Symposium - Union College [steinmetz.union.edu]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov.tw [fda.gov.tw]
- 6. scielo.br [scielo.br]
- 7. Study of the photochemical transformation of 2-ethylhexyl 4-(dimethylamino)benzoate (OD-PABA) under conditions relevant to surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jeeng.net [jeeng.net]
Application Notes and Protocols for the Reductive Alkylation of para-Aminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the reductive alkylation of para-aminobenzoic acid (PABA), a key synthetic transformation for the generation of a diverse range of N-substituted derivatives with potential applications in medicinal chemistry and materials science.
Introduction
Reductive alkylation, also known as reductive amination, is a powerful and widely used method for the formation of carbon-nitrogen bonds. In the context of para-aminobenzoic acid, this reaction allows for the introduction of various alkyl or arylalkyl groups at the amino functionality. The process typically involves the reaction of PABA with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding N-alkylated amine. This two-step, one-pot procedure is highly efficient and offers a broad substrate scope, making it a valuable tool in the synthesis of compound libraries for drug discovery and development.
General Reaction Scheme
The reductive alkylation of para-aminobenzoic acid with an aldehyde proceeds through the formation of a Schiff base (imine) intermediate, which is subsequently reduced to the secondary amine.
Caption: General mechanism of reductive alkylation of PABA.
Experimental Protocols
Two representative protocols for the reductive alkylation of para-aminobenzoic acid are provided below, utilizing different reducing agents.
Protocol 1: Reductive Amination using Sodium Cyanoborohydride
This protocol is adapted from the synthesis of 4-[(2-hydroxybenzyl)amino]benzoic acid and is a robust method for the reductive amination of PABA with various aldehydes.[1]
Materials:
-
para-Aminobenzoic acid (PABA)
-
Salicylaldehyde (B1680747) (or other aldehyde of choice)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Glacial acetic acid
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Equipment for filtration (e.g., Büchner funnel and flask)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve para-aminobenzoic acid (1.0 equivalent) and salicylaldehyde (1.0 equivalent) in methanol.
-
Acidification: Add a catalytic amount of glacial acetic acid to the mixture.
-
Addition of Reducing Agent: To the stirred solution, add sodium cyanoborohydride (1.5 equivalents) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Work-up:
-
After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure using a rotary evaporator.
-
Add water to the residue and adjust the pH to be acidic (pH ~5-6) with a suitable acid if necessary.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water.
-
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-alkylated p-aminobenzoic acid.
-
Characterization: Characterize the final product by appropriate analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Protocol 2: One-Pot Alkylation using an Alkyl Halide and Potassium Carbonate
This protocol is based on an efficient one-pot synthesis of O- and N-alkyl derivatives of PABA.[2] This method is suitable for direct alkylation using alkyl halides.
Materials:
-
para-Aminobenzoic acid (PABA)
-
Alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide)
-
Potassium carbonate (K₂CO₃)
Equipment:
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware
-
Equipment for filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of p-aminobenzoic acid (1.0 equivalent) in acetone in a round-bottom flask, add potassium carbonate (2.0 equivalents).
-
Addition of Alkylating Agent: Add the desired alkyl halide (1.2 equivalents) to the suspension.
-
Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, filter off the potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Experimental Workflow
The general workflow for the synthesis and purification of N-alkylated p-aminobenzoic acid derivatives is outlined below.
Caption: General experimental workflow.
Data Presentation
The following table summarizes the yields of representative N-alkylated para-aminobenzoic acid derivatives synthesized via reductive amination or direct alkylation. While a comprehensive list of yields for a full series of twenty derivatives from a single study was not publicly available, the following data provides examples of achievable results.
| Entry | Aldehyde/Alkyl Halide | Product | Yield (%) | Reference |
| 1 | Salicylaldehyde | 4-[(2-Hydroxybenzyl)amino]benzoic acid | 74 | [1] |
| 2 | Ethyl Iodide | Ethyl 4-(ethylamino)benzoate | Not Specified | [2] |
| 3 | Benzyl Bromide | Benzyl 4-(benzylamino)benzoate | Not Specified | [2] |
Note: The study by Hasan et al. describes the synthesis of a series of twenty O- and N-alkyl derivatives of PABA, but the specific yields for each compound were not available in the accessed literature. The products from this study were characterized by EIMS, FTIR, and ¹H-NMR.[2]
Safety Precautions
-
Sodium cyanoborohydride is toxic and should be handled with care in a well-ventilated fume hood. Avoid contact with acids, as this can release highly toxic hydrogen cyanide gas.
-
Alkyl halides can be lachrymatory and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Always conduct reactions in a well-ventilated area or a fume hood.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
Application Notes and Protocols for the Formulation of 2-Ethylhexyl 4-aminobenzoate in Topical Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylhexyl 4-aminobenzoate (B8803810), also known as octyl p-aminobenzoate, is a lipophilic ester of para-aminobenzoic acid (PABA). Historically used as a UV filter in sunscreen products, recent research has highlighted its potential therapeutic applications, including the modulation of collagen synthesis and the induction of apoptosis in cancer cells.[1][2] Its high lipophilicity presents both opportunities and challenges for topical formulation development, necessitating careful selection of excipients and processing methods to ensure stability, bioavailability, and efficacy.
These application notes provide a comprehensive guide to the formulation of 2-Ethylhexyl 4-aminobenzoate in various topical preparations for research purposes. This document outlines the physicochemical properties, analytical methods, formulation protocols, and key experimental procedures to aid researchers in developing stable and effective topical delivery systems.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to designing appropriate topical formulations. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₃NO₂ | [3] |
| Molecular Weight | 249.35 g/mol | [3] |
| Appearance | White to light pink to beige colored powder | [4] |
| Solubility | Soluble in methanol (B129727); Insoluble in water | [4] |
| Log P (o/w) | 4.2 | [3] |
| Storage Temperature | 2-8°C, in a dark, inert atmosphere |
Formulation Development
The high lipophilicity of this compound dictates that it will be incorporated into the oil phase of emulsion systems or require solubilization in a suitable solvent for single-phase systems like ointments and gels.
Excipient Selection
The choice of excipients is critical for the stability, sensory characteristics, and performance of the final product.
-
Oil Phase Components: For emulsions, a variety of emollients and oils can be used. Examples include isopropyl myristate, caprylic/capric triglycerides, and mineral oil. The solubility of the active pharmaceutical ingredient (API) in these oils should be determined to prevent crystallization.
-
Emulsifiers: A suitable emulsifier or combination of emulsifiers is necessary to stabilize the emulsion. For oil-in-water (O/W) emulsions, high HLB (Hydrophile-Lipophile Balance) emulsifiers like polysorbates and PEG-40 stearate (B1226849) are used. For water-in-oil (W/O) emulsions, low HLB emulsifiers such as sorbitan (B8754009) oleate (B1233923) and glyceryl stearate are appropriate.[5]
-
Gelling Agents: For gel formulations, carbomers (e.g., Carbopol® 940) are commonly used to create a clear, viscous base.[6] As this compound is lipophilic, an emulsion gel or the use of a co-solvent system may be necessary.[7]
-
Solvents and Co-solvents: Propylene (B89431) glycol, ethanol, and polyethylene (B3416737) glycols (PEGs) can be used to dissolve the API and enhance its penetration into the skin.
-
Preservatives, Antioxidants, and Chelating Agents: These are essential for maintaining the stability of the formulation. Common preservatives include parabens and phenoxyethanol (B1677644). Antioxidants like butylated hydroxytoluene (BHT) and tocopherol (Vitamin E) can protect the API and excipients from degradation. Chelating agents such as disodium (B8443419) EDTA can prevent the degradation catalyzed by metal ions.
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Cream
This protocol describes the preparation of a 2% w/w this compound O/W cream.
Materials:
-
Oil Phase:
-
This compound: 2.0 g
-
Cetyl Alcohol: 3.0 g
-
Stearic Acid: 8.0 g
-
Isopropyl Myristate: 5.0 g
-
-
Aqueous Phase:
-
Glycerin: 5.0 g
-
Polysorbate 80: 1.5 g
-
Purified Water: 75.0 g
-
-
Preservative Phase:
-
Phenoxyethanol: 0.5 g
-
Procedure:
-
Prepare the Oil Phase: In a suitable vessel, combine this compound, cetyl alcohol, stearic acid, and isopropyl myristate. Heat to 70-75°C with gentle stirring until all components are melted and the phase is uniform.
-
Prepare the Aqueous Phase: In a separate vessel, combine glycerin, polysorbate 80, and purified water. Heat to 70-75°C with stirring until a clear solution is obtained.
-
Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed for 3-5 minutes.
-
Cooling: Reduce the mixing speed and allow the emulsion to cool.
-
Add Preservative: When the temperature of the emulsion is below 40°C, add the phenoxyethanol and mix until uniform.
-
Final Volume Adjustment: Add purified water to make up the final weight to 100 g and mix well.
-
Homogenization (Optional): For a finer droplet size and improved stability, the cream can be passed through a homogenizer.
Protocol 2: Preparation of a Carbomer-based Gel
This protocol details the preparation of a 1% w/w this compound gel.
Materials:
-
Carbomer 940: 1.0 g
-
This compound: 1.0 g
-
Propylene Glycol: 10.0 g
-
Ethanol (95%): 20.0 g
-
Triethanolamine (B1662121) (TEA): q.s. to pH 6.5-7.0
-
Purified Water: q.s. to 100 g
Procedure:
-
Disperse Carbomer: Slowly sprinkle Carbomer 940 into a vortex of purified water under continuous stirring. Continue to stir until a uniform, lump-free dispersion is achieved. Allow the dispersion to hydrate (B1144303) for at least 2 hours, or overnight.[6]
-
Prepare API Solution: In a separate beaker, dissolve this compound in the mixture of propylene glycol and ethanol.
-
Incorporate API: Slowly add the API solution to the hydrated carbomer dispersion with gentle mixing until uniform.
-
Neutralization: Add triethanolamine dropwise to the mixture while stirring until a clear, viscous gel is formed and the pH is in the range of 6.5-7.0.
-
Final Volume Adjustment: Add purified water to make up the final weight to 100 g and mix gently to avoid air entrapment.
Analytical Methods
Accurate and precise analytical methods are essential for the quantification of this compound in topical formulations for quality control, stability testing, and in vitro studies.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a robust and widely used method for the analysis of this compound.
Sample Preparation (from O/W Cream):
-
Accurately weigh approximately 1.0 g of the cream into a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol and sonicate for 15 minutes to disperse the cream and dissolve the API.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Centrifuge an aliquot of the solution at 5000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724):Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 310 nm |
| Column Temp. | 30°C |
Method Validation: The analytical method should be validated according to ICH guidelines for parameters including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be used for the analysis of this compound, particularly for identification and quantification at lower levels.
Sample Preparation (from Ointment/Cream):
-
Perform a liquid-liquid or solid-phase extraction to isolate the analyte from the formulation matrix.
-
An example of a liquid-liquid extraction would be to disperse the sample in a suitable solvent system (e.g., acetonitrile and hexane) and collect the organic phase containing the analyte.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.
Derivatization: While this compound is amenable to GC-MS analysis, derivatization of the primary amine group (e.g., silylation or acylation) can improve peak shape and thermal stability.
GC-MS Conditions (Example):
| Parameter | Condition |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temp. | 280°C |
| Oven Program | Start at 150°C, ramp to 300°C at 10°C/min, hold for 5 min |
| MS Transfer Line | 280°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Scan Range | 50-400 m/z |
In Vitro Performance Testing
In Vitro Release Testing (IVRT)
IVRT is a key tool for evaluating the performance of topical formulations and ensuring batch-to-batch consistency.
Protocol:
-
Apparatus: Vertical diffusion cells (Franz cells).
-
Membrane: A synthetic, inert membrane (e.g., polysulfone) should be used.
-
Receptor Medium: A solution in which this compound has sufficient solubility to maintain sink conditions. A mixture of phosphate (B84403) buffer (pH 7.4) and a suitable organic solvent (e.g., ethanol, PEG 400) is often used.
-
Procedure:
-
Mount the membrane on the Franz cell, ensuring no air bubbles are trapped.
-
Fill the receptor chamber with the receptor medium and equilibrate to 32°C.
-
Apply a finite dose of the formulation to the donor compartment.
-
At predetermined time points (e.g., 1, 2, 4, 6, 8 hours), withdraw samples from the receptor chamber and replace with fresh medium.
-
Analyze the samples using a validated analytical method (e.g., HPLC-UV).
-
-
Data Analysis: The cumulative amount of drug released per unit area is plotted against the square root of time. The release rate (slope of the linear portion of the plot) can then be calculated.
Stability Testing
Stability studies are crucial to determine the shelf-life of the formulation under various storage conditions.
Protocol:
-
Storage Conditions: Store samples in appropriate containers at both long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.
-
Testing Intervals: Test samples at specified time points (e.g., 0, 1, 3, 6 months).
-
Parameters to Evaluate:
-
Physical Appearance: Color, odor, phase separation, texture.
-
pH
-
Viscosity
-
Microscopic Examination: Globule size for emulsions, crystal growth.
-
Assay of Active Ingredient: Quantification of this compound content.
-
Signaling Pathways
This compound has been reported to exert its biological effects through at least two distinct signaling pathways.
Inhibition of Prolyl 4-Hydroxylase
Prolyl 4-hydroxylase is a key enzyme in collagen synthesis, responsible for the hydroxylation of proline residues in procollagen (B1174764) chains. This modification is essential for the formation of the stable triple helix structure of collagen.[9] Inhibition of this enzyme can reduce collagen deposition, which is a therapeutic target in fibrotic diseases.[1][10]
Induction of Apoptosis
In some cancer cell lines, this compound has been shown to induce apoptosis, or programmed cell death.[1] This can occur through the intrinsic (mitochondrial) pathway, which is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria. This leads to the activation of a cascade of caspases, which are proteases that execute the apoptotic process.
References
- 1. Buy this compound (EVT-340786) | 26218-04-2 [evitachem.com]
- 2. This compound | 26218-04-2 | Benchchem [benchchem.com]
- 3. This compound | C15H23NO2 | CID 11436614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-ethylhexyl- 4 amino benzoate [intersperse.in]
- 5. How to successfully create emulsions for cosmetic and healthcare products ? - The Blog [mixing-experts.com]
- 6. Five tips for preparing Carbomer gel, making your skin care formula more stable and efficient - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 7. How to produce carbomer gel? - GELINNA [greena-bio.com]
- 8. Identification of the Biotransformation Products of 2-Ethylhexyl 4-(N,N-Dimethylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethylhexyl 4-aminobenzoate
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 2-Ethylhexyl 4-aminobenzoate (B8803810). It is designed for researchers, scientists, and drug development professionals to help improve reaction yields and address common challenges encountered during synthesis.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues that may arise during the synthesis of 2-Ethylhexyl 4-aminobenzoate via different methods.
Method 1: Fischer Esterification of 4-Aminobenzoic Acid with 2-Ethylhexanol
Question: My reaction yield is consistently low. What are the primary causes, and how can I improve it?
Answer:
Low yields in Fischer esterification are common due to the reversible nature of the reaction.[1] To drive the equilibrium towards the product, consider the following:
-
Water Removal: The most critical factor for maximizing yield is the efficient removal of water, a byproduct of the reaction.[2] Employing a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) is highly effective.[3]
-
Excess Reactant: Using a stoichiometric excess of one reactant, typically the less expensive one (2-ethylhexanol), can shift the equilibrium to favor ester formation. A 5- to 10-fold excess of the alcohol is a good starting point.[1]
-
Catalyst: Ensure an adequate amount of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA), is used.[1][2] For the esterification of p-aminobenzoic acid (PABA), stoichiometric amounts of acid may be necessary as the basic amino group can neutralize the catalyst.[4]
-
Reaction Temperature: The reaction is typically conducted at elevated temperatures (110-120°C) to achieve a reasonable reaction rate.[2]
-
Purity of Reagents: Ensure that both 4-aminobenzoic acid and 2-ethylhexanol are pure and, crucially, dry. Any water present in the starting materials will inhibit the reaction.[1]
Question: I am observing significant amounts of unreacted starting material. What should I do?
Answer:
This indicates an incomplete reaction. To address this:
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[5] Continue the reflux until the starting material spot on the TLC plate has disappeared or significantly diminished.[6][7]
-
Check Catalyst Activity: If the catalyst is old or has been improperly stored, it may have lost its activity. Use fresh, high-purity acid catalyst.
-
Improve Water Removal: Ensure your Dean-Stark apparatus is functioning correctly and that the azeotropic removal of water is efficient.
Question: How do I effectively purify the final product and remove unreacted starting materials and byproducts?
Answer:
Purification of this compound typically involves the following steps:
-
Neutralization: After cooling the reaction mixture, neutralize the excess acid catalyst with a base solution, such as 10% sodium carbonate (Na₂CO₃), until the pH is approximately 8.[4] This will precipitate the crude product.
-
Extraction: The product can be extracted from the aqueous layer using an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297).[5][8]
-
Washing: Wash the organic phase with a saturated sodium bicarbonate solution and then with brine to remove any remaining acid and water-soluble impurities.[3]
-
Drying and Solvent Removal: Dry the organic phase with an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and then remove the solvent under reduced pressure.[2][5]
-
Final Purification: For high purity, vacuum distillation or column chromatography on silica (B1680970) gel can be employed.[1][2] A common eluent system for column chromatography is a mixture of hexane (B92381) and ethyl acetate.[1][8]
Method 2: Reduction of 2-Ethylhexyl 4-Nitrobenzoate (B1230335)
Question: My reduction reaction is slow or incomplete. What are the potential reasons?
Answer:
Several factors can affect the efficiency of the nitro group reduction:
-
Catalyst Activity (for Catalytic Hydrogenation): The activity of the palladium on activated charcoal (Pd/C) catalyst is crucial. Ensure the catalyst is not poisoned and is of high quality. The reaction is typically run at 50-60°C under hydrogen pressure.[2][5]
-
Reducing Agent Stoichiometry (for Metal/Acid Reduction): When using reducing agents like iron powder in the presence of an acid or ammonium (B1175870) chloride, ensure the correct stoichiometric ratios are used.[4][5] An excess of the reducing metal is often required.
-
Reaction Conditions: For catalytic hydrogenation, ensure proper hydrogen pressure and efficient stirring to facilitate contact between the substrate, catalyst, and hydrogen gas. For metal-based reductions, maintaining the reaction at reflux is important.[5]
Question: What are the common impurities in this synthesis route, and how can they be removed?
Answer:
The primary impurity is often the unreacted starting material, 2-ethylhexyl 4-nitrobenzoate. Purification can be achieved through:
-
Filtration: After the reaction, the solid catalyst (e.g., Pd/C) or excess metal powder must be removed by filtration.[5][9]
-
Extraction and Washing: Similar to the Fischer esterification workup, the product should be extracted into an organic solvent, washed to remove salts and other water-soluble impurities, and then dried.[5]
-
Recrystallization or Chromatography: The crude product can be further purified by recrystallization or column chromatography to remove any remaining nitro-ester.[2][9]
Method 3: Reductive Alkylation of p-Aminobenzoic Acid with 2-Ethylhexanal (B89479)
Question: The yield of my reductive alkylation is lower than expected. What can I do to optimize it?
Answer:
Low yields in this process can often be attributed to the following:
-
Reaction Temperature: The initial formation of the imine intermediate is often carried out at a low temperature (around 0°C) to control the reaction rate and minimize side reactions.[2][8]
-
Reducing Agent: The choice and handling of the reducing agent are critical. Sodium triacetoxyborohydride (B8407120) is a commonly used reagent for this transformation.[2][8] Ensure it is added portion-wise to control the reaction.
-
Purity of 2-Ethylhexanal: The aldehyde can be prone to oxidation to the corresponding carboxylic acid. Using freshly distilled or high-purity 2-ethylhexanal is recommended.
Question: What are potential side products in this reaction?
Answer:
A potential side product is the dialkylated amine, where two 2-ethylhexyl groups are attached to the nitrogen atom of p-aminobenzoic acid. To minimize this, use a controlled stoichiometry of the aldehyde and reducing agent.
Data Presentation
Table 1: Comparison of Synthesis Routes for this compound
| Synthesis Route | Key Reactants | Catalyst/Reagent | Typical Reaction Conditions | Reported Yield | Purity |
| Fischer Esterification | 4-Aminobenzoic acid, 2-Ethylhexanol | H₂SO₄ or p-TSA | Reflux (110-120°C), Azeotropic water removal | Variable, can be high with optimization | Good, requires careful purification |
| Reduction of Nitro-ester | 2-Ethylhexyl 4-nitrobenzoate | Pd/C, H₂ | 50-60°C, Hydrogen pressure | Up to 99.2%[2][5] | Up to 99.56%[2] |
| Reduction of Nitro-ester | 2-Ethylhexyl 4-nitrobenzoate | Fe, NH₄Cl | Reflux (16-17 hours) | 88.7%[4][5] | Good |
| Reductive Alkylation | p-Aminobenzoic acid, 2-Ethylhexanal | Sodium triacetoxyborohydride | 0°C to room temperature | Up to 92%[2][8] | High |
Experimental Protocols
Protocol 1: Fischer Esterification of 4-Aminobenzoic Acid with 2-Ethylhexanol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 4-aminobenzoic acid (1.0 eq), 2-ethylhexanol (5.0 eq), and toluene (B28343) (as solvent).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (1.0 eq) to the stirring mixture.
-
Reflux: Heat the mixture to reflux (approximately 110-120°C). Water will begin to collect in the Dean-Stark trap.
-
Monitoring: Continue refluxing for 4-8 hours, monitoring the reaction progress by TLC until the 4-aminobenzoic acid is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully add a saturated solution of sodium bicarbonate or 10% sodium carbonate to neutralize the acid until the pH is ~8.[4]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purify by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate eluent system.[1][2]
Protocol 2: Reduction of 2-Ethylhexyl 4-Nitrobenzoate via Catalytic Hydrogenation
-
Reaction Setup: In a hydrogenation vessel, dissolve 2-ethylhexyl 4-nitrobenzoate (1.0 eq) in a suitable solvent such as ethanol (B145695) or isooctyl alcohol.[5][9]
-
Catalyst Addition: Add a catalytic amount of 5% Palladium on activated charcoal (Pd/C).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure. Heat the mixture to 50-60°C with vigorous stirring.[5]
-
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake or by TLC/GC analysis until the starting material is consumed.[5]
-
Work-up:
-
Cool the reaction mixture and carefully vent the hydrogen.
-
Filter the mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
-
Purification: Concentrate the filtrate under reduced pressure to yield the product. If necessary, further purification can be achieved by recrystallization or chromatography.
Protocol 3: Reductive Alkylation of p-Aminobenzoic Acid with 2-Ethylhexanal
-
Reaction Setup: Dissolve p-aminobenzoic acid (1.0 eq) in a suitable solvent like methanol (B129727) or dichloromethane in a round-bottom flask and cool the mixture to 0°C in an ice bath.[2][8]
-
Aldehyde Addition: Add 2-ethylhexanal (1.0-1.2 eq) dropwise to the cooled solution.
-
Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise, maintaining the temperature at 0°C.[2][8]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.[8]
-
Work-up:
-
Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane solvent system.[8]
Mandatory Visualizations
Caption: Synthesis routes to this compound.
Caption: Troubleshooting workflow for low yield in Fischer esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 26218-04-2 | Benchchem [benchchem.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. researchgate.net [researchgate.net]
- 5. p-Aminobenzoesure-2-ethylhexylester synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buy this compound (EVT-340786) | 26218-04-2 [evitachem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
preventing thermal degradation of 2-Ethylhexyl 4-aminobenzoate during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Ethylhexyl 4-aminobenzoate (B8803810). The information is designed to help prevent thermal degradation and address other common issues encountered during the reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 2-Ethylhexyl 4-aminobenzoate?
A1: The most common methods for synthesizing this compound are:
-
Fischer Esterification: This is a direct acid-catalyzed esterification of p-aminobenzoic acid (PABA) with 2-ethylhexanol.[1]
-
Transesterification: This involves the reaction of an ester of 4-aminobenzoic acid, such as ethyl 4-aminobenzoate, with 2-ethylhexanol in the presence of a catalyst.[1]
-
Reduction of 2-Ethylhexyl 4-nitrobenzoate: This two-step process involves the initial esterification of 4-nitrobenzoic acid with 2-ethylhexanol, followed by the reduction of the nitro group to an amine.[1]
Q2: What is the optimal temperature range for the synthesis of this compound to avoid thermal degradation?
A2: The optimal temperature depends on the synthesis method:
-
For Fischer esterification , a temperature range of 110-120°C is typically recommended to achieve a reasonable reaction rate while minimizing thermal degradation of the amine group.[1]
-
For transesterification reactions , temperatures can be higher, with some procedures reporting ranges of 150-170°C.[2]
-
The reduction of 2-ethylhexyl 4-nitrobenzoate can be carried out at significantly lower temperatures, around 50-60°C, which is a key advantage for preventing thermal degradation.[1][3]
Q3: What are the common side reactions and byproducts to be aware of?
A3: Common side reactions and byproducts include:
-
Decarboxylation of p-aminobenzoic acid: At elevated temperatures, the starting material, p-aminobenzoic acid, can decarboxylate to form aniline.
-
Oxidation of the amino group: The primary amine is susceptible to oxidation, which can lead to colored impurities.
-
Incomplete reaction: Residual starting materials (p-aminobenzoic acid or its esters) can remain if the reaction does not go to completion.
-
Hydrolysis: The ester product can hydrolyze back to p-aminobenzoic acid and 2-ethylhexanol in the presence of water.[4]
Q4: Which catalysts are most effective for the synthesis?
A4: The choice of catalyst depends on the reaction:
-
Fischer Esterification: Strong acids like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) are commonly used.[1]
-
Transesterification: Titanium alkoxides, such as titanium (IV) butoxide, are effective catalysts.[1]
-
Reduction of Nitro-Ester: Catalytic hydrogenation using palladium on activated charcoal (Pd/C) is highly efficient.[1] Chemical reduction using reduced iron powder with ammonium (B1175870) chloride is another option.[1][3]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. - Increase Catalyst Concentration: For acid-catalyzed reactions, ensure sufficient catalyst is present, especially if the starting material contains basic impurities. - Optimize Temperature: While avoiding excessive heat, ensure the temperature is within the optimal range for the chosen method to maintain a reasonable reaction rate. |
| Equilibrium Not Shifted Towards Products (Fischer Esterification) | - Use Excess Alcohol: Employ a large excess of 2-ethylhexanol to drive the equilibrium towards the ester product. - Remove Water: Use a Dean-Stark apparatus or a drying agent to remove water as it is formed during the reaction. |
| Product Loss During Workup | - Optimize Extraction: Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product from the aqueous phase. - Proper Neutralization: Carefully neutralize the reaction mixture after acid-catalyzed reactions to prevent hydrolysis of the ester during workup. |
| Volatility of Reactants (Transesterification) | - Use a Reflux Condenser: When using volatile starting materials like ethyl 4-aminobenzoate, a reflux condenser is essential to prevent their loss from the reaction mixture.[2] |
Issue 2: Presence of Colored Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Oxidation of the Amino Group | - Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen, especially at elevated temperatures. - Lower Reaction Temperature: If possible, use a lower reaction temperature or a synthesis route that allows for milder conditions (e.g., reduction of the nitro-ester). |
| Thermal Degradation | - Strict Temperature Control: Maintain the reaction temperature within the recommended range. Avoid localized overheating by ensuring efficient stirring. - Minimize Reaction Time: Do not prolong the reaction unnecessarily once the starting material has been consumed. |
| Impurities in Starting Materials | - Use High-Purity Reagents: Ensure the purity of starting materials, as impurities can lead to side reactions and colored byproducts. |
Quantitative Data Summary
| Synthesis Method | Reactants | Catalyst/Reagents | Temperature (°C) | Reported Yield |
| Fischer Esterification | p-Aminobenzoic acid, 2-Ethylhexanol | H₂SO₄ or p-TSA | 110-120 | Not specified, but a common industrial method.[1] |
| Transesterification | Ethyl 4-aminobenzoate, 2-Ethylhexanol | Titanium (IV) butoxide | 150-170 | ~100% (for similar diesters).[2] |
| Direct Reductive Alkylation | p-Aminobenzoic acid, 2-Ethylhexanal | Sodium triacetoxyborohydride | ~0 | Up to 92%.[1][4] |
| Reduction of Nitro-Ester (Hydrogenation) | 2-Ethylhexyl 4-nitrobenzoate, H₂ | Pd/C | 50-60 | 99.2%.[1][3] |
| Reduction of Nitro-Ester (Chemical) | 2-Ethylhexyl 4-nitrobenzoate | Reduced iron, NH₄Cl | Reflux | 88.7%.[1][3] |
Experimental Protocols
Protocol 1: Fischer Esterification of p-Aminobenzoic Acid with 2-Ethylhexanol
Materials:
-
p-Aminobenzoic acid (1.0 eq)
-
2-Ethylhexanol (5.0-10.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq) or p-Toluenesulfonic acid (p-TSA)
-
Toluene (B28343) (as solvent, optional for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer, reflux condenser, and a Dean-Stark trap (if using toluene).
-
To the flask, add p-aminobenzoic acid and 2-ethylhexanol (and toluene if applicable).
-
Begin stirring and slowly add the acid catalyst.
-
Heat the mixture to reflux (typically 110-120°C).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation or column chromatography.
Protocol 2: Transesterification of Ethyl 4-aminobenzoate with 2-Ethylhexanol
Materials:
-
Ethyl 4-aminobenzoate (1.0 eq)
-
2-Ethylhexanol (3.0-5.0 eq)
-
Titanium (IV) butoxide (0.01-0.05 eq)
-
Nitrogen or Argon gas supply
Procedure:
-
Equip a reaction vessel with a magnetic stirrer, thermometer, and a distillation head.
-
Combine ethyl 4-aminobenzoate and 2-ethylhexanol in the vessel.
-
Purge the system with an inert gas.
-
Add the titanium (IV) butoxide catalyst.
-
Heat the reaction mixture to 150-170°C with stirring.
-
Ethanol formed during the reaction will distill off.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction mixture.
-
The excess 2-ethylhexanol can be removed by vacuum distillation.
-
The resulting product can be further purified if necessary.
Visualizations
Caption: Overview of primary synthesis pathways for this compound.
Caption: Troubleshooting logic for preventing thermal degradation.
References
challenges in the purification of transesterification reaction products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of transesterification reaction products, with a focus on Fatty Acid Methyl Esters (FAMEs), commonly known as biodiesel.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing potential causes and step-by-step solutions.
Issue 1: A stable emulsion has formed during water washing, and the biodiesel and water layers are not separating.
Question: I am trying to purify my crude biodiesel using water washing, but a thick, milky layer has formed between the biodiesel and water, and it's not separating. What is causing this and how can I fix it?
Answer:
This phenomenon is known as emulsion formation and is a common challenge in the purification of transesterification products.
Potential Causes:
-
High Soap Content: The most common cause is an excess of soap, which is formed when free fatty acids (FFAs) in the feedstock react with the alkaline catalyst (saponification). Soaps act as emulsifying agents, stabilizing the mixture of oil and water.[1]
-
Presence of Monoglycerides (B3428702) and Diglycerides: An incomplete transesterification reaction can leave behind partially reacted monoglycerides and diglycerides, which also act as emulsifiers.[1]
-
Vigorous Agitation: Excessively vigorous mixing or shaking during the initial water wash, when soap concentration is highest, can promote emulsion formation.[1]
-
High Methanol (B129727) Content: Residual methanol can increase the solubility of impurities and contribute to the stability of the emulsion.[1]
Troubleshooting Steps:
-
Stop Agitation: Immediately stop any mixing or agitation.
-
Allow for Settling: Let the mixture stand undisturbed for several hours to a few days. Sometimes, the emulsion will break on its own with sufficient settling time.
-
Apply Gentle Heat: Gently warm the mixture to 50-60°C. Heating can reduce the viscosity of the biodiesel and help to break the emulsion.
-
Introduce a Brine Solution: Add a saturated salt (sodium chloride) solution to the mixture. The salt increases the density of the water phase, which can help to break the emulsion.
-
Acidification: Carefully add a weak acid, such as acetic acid or a dilute solution of a stronger acid like phosphoric or sulfuric acid, to the mixture. This will convert the soap back into free fatty acids, breaking the emulsion. Be aware that this may increase the acid value of your final product, potentially requiring further purification steps.[2]
-
Centrifugation: If available, centrifugation can be a highly effective method for physically separating the layers of the emulsion.[3]
Issue 2: After purification, my product still contains a significant amount of catalyst.
Question: I have washed my reaction product, but analytical tests show that there is still a high concentration of the homogeneous (e.g., NaOH, KOH) or heterogeneous catalyst remaining. How can I effectively remove it?
Answer:
Residual catalyst can be detrimental to the quality and stability of the final product and can interfere with downstream applications.[4]
For Homogeneous Catalysts (e.g., NaOH, KOH):
-
Acid Neutralization and Washing:
-
Ion-Exchange Resins: Pass the product through a column containing a suitable ion-exchange resin. These resins can effectively capture the catalyst ions.[7]
For Heterogeneous Catalysts (Solid Catalysts):
-
Filtration or Centrifugation: If the catalyst particles are large enough, they can be removed by simple filtration or centrifugation after the reaction is complete.
-
Filter Aids: If the catalyst particles are very fine and are clogging the filter, consider using a filter aid such as celite.
-
Leaching: Be aware that some active components of heterogeneous catalysts can leach into the product. If this is suspected, an additional purification step, such as washing or passing through an adsorbent bed, may be necessary.
Issue 3: The final purified product has a high Free Fatty Acid (FFA) content.
Question: My final product meets most specifications, but the Free Fatty Acid (FFA) or acid value is too high. What could have caused this, and how can I reduce it?
Answer:
A high FFA content can lead to corrosion and other quality issues.[8]
Potential Causes:
-
Incomplete Esterification of High FFA Feedstock: If the initial feedstock had a high FFA content, a pre-esterification step with an acid catalyst may have been insufficient.[4]
-
Hydrolysis: The presence of water during the reaction or purification can lead to the hydrolysis of the ester product back into FFAs.[9]
-
Soap Splitting During Acidic Wash: If an acidic wash was used to break an emulsion, the soaps would have been converted back into FFAs.[2]
Solutions:
-
Re-esterification: The product can be re-subjected to an acid-catalyzed esterification process to convert the excess FFAs into esters.
-
Adsorbent Treatment: Pass the product through a bed of a basic adsorbent, such as magnesium silicate (B1173343) or basic alumina, which can remove FFAs.[10]
-
Caustic Refining: A carefully controlled wash with a dilute alkaline solution can neutralize the FFAs, forming soaps that can then be washed out. This must be done carefully to avoid saponification of the desired ester product.
Issue 4: The purified product still contains high levels of glycerol (B35011) and/or methanol.
Question: After purification, my product analysis shows unacceptable levels of free glycerol and/or methanol. How can I improve their removal?
Answer:
Glycerol and methanol are the most common impurities and must be removed to meet quality standards.[4]
For Glycerol Removal:
-
Gravity Separation: Ensure sufficient settling time (at least 8-12 hours) after the reaction for the glycerol layer to separate from the biodiesel layer.[4]
-
Water Washing: Warm water washing is very effective at removing glycerol, as it is highly soluble in water. Ensure you are using a sufficient volume of water and performing multiple washes.[6]
-
Adsorbents (Dry Washing): Adsorbents like magnesium silicate are effective at removing free glycerol.
For Methanol Removal:
-
Evaporation/Distillation: Methanol has a low boiling point (around 65°C) and can be effectively removed by heating the product under atmospheric or reduced pressure. This is often done before water washing to prevent methanol from entering the wastewater.
-
Water Washing: Methanol is soluble in water, so it will be removed during the water washing process. However, this creates a methanol-contaminated wastewater stream that may require treatment.[11]
Frequently Asked Questions (FAQs)
Q1: What are the main impurities in crude transesterification products like biodiesel? A1: The primary impurities include unreacted starting materials (triglycerides, monoglycerides, diglycerides, and free fatty acids), excess alcohol (typically methanol), residual catalyst (either homogeneous or heterogeneous), and the main byproduct, glycerol.[10] Soaps can also be present if an alkaline catalyst was used with a feedstock high in free fatty acids.[11]
Q2: What is the difference between wet washing and dry washing for purification? A2: Wet washing involves using water (often heated or acidified) to wash the crude product. Impurities like glycerol, methanol, soaps, and catalyst residues are soluble in water and are removed with the water phase. This method is effective but generates a significant amount of wastewater.[6] Dry washing uses solid adsorbents (like magnesium silicate or ion-exchange resins) or membranes to remove impurities. This method avoids the use of water and the generation of wastewater but can be more expensive and may not be as effective for all types of impurities.[3][12]
Q3: Can I reuse the wash water from the wet washing process? A3: Reusing wash water is possible to some extent to reduce overall water consumption. However, as the water becomes saturated with impurities, its effectiveness decreases. Some processes involve treating the wash water (e.g., through microfiltration) before reusing it.[13]
Q4: How do I know if my purification process was successful? A4: The success of the purification process is determined by analytical testing of the final product to ensure it meets established quality standards, such as ASTM D6751 or EN 14214 for biodiesel. Key parameters to test for include the content of fatty acid methyl esters (FAMEs), free and total glycerol, acid value (FFA content), methanol content, and water content. Gas chromatography (GC) is the most common and accurate method for detailed analysis of FAMEs and impurities.[14][15]
Q5: Is it better to remove the excess methanol before or after washing? A5: It is generally recommended to remove the excess methanol before water washing.[16] This is because methanol is soluble in water, and removing it beforehand prevents it from contaminating the wash water, which simplifies wastewater treatment. Additionally, high concentrations of methanol can sometimes hinder the separation of the biodiesel and glycerol layers.
Data Presentation
Table 1: Comparison of Wet and Dry Washing Purification Methods for Biodiesel
| Parameter | Wet Washing (with Water) | Dry Washing (with Magnesium Silicate) |
| Purity (Ester Content) | Can achieve high purity (>99%)[17] | Can achieve high purity (>98%)[12] |
| Yield Loss | Higher potential for yield loss due to emulsion formation[17] | Lower yield loss[12] |
| Water Content in Final Product | Requires a separate drying step to reduce water content[7] | Typically results in lower final water content (<500 ppm)[8] |
| Process Time | Longer due to settling and drying times[12] | Significantly shorter[12] |
| Wastewater Generation | Generates a significant amount of wastewater[17] | No wastewater generated[8] |
| Cost | Lower consumable cost (water) but potential for high wastewater treatment costs[16] | Higher consumable cost (adsorbent) but no wastewater treatment costs[16] |
| Effectiveness | Highly effective for removing soaps, glycerol, and methanol[11] | Effective for removing soaps, glycerol, and some other polar impurities[10] |
Note: The effectiveness of each method can vary depending on the specific process conditions and the nature of the crude product.
Table 2: Effect of Catalyst Concentration (KOH) on Biodiesel Yield
| Catalyst Concentration (% w/w of oil) | Biodiesel Yield (%) | Observation |
| 0.25 | ~85 | Incomplete reaction |
| 0.5 | ~98 | Optimal yield[15] |
| 1.0 | ~96 | Slight decrease in yield, potential for some soap formation[14] |
| 1.5 | ~90 | Increased soap formation, leading to lower yield[4] |
| 2.0 | <85 | Significant soap formation and emulsion issues |
Data synthesized from multiple sources for illustrative purposes.
Table 3: Typical Impurity Levels in Crude vs. Purified Biodiesel
| Impurity | Crude Biodiesel | Purified Biodiesel (meets ASTM D6751/EN 14214) |
| Free Glycerol | 0.5 - 5.0% | < 0.02% |
| Total Glycerol | 1.0 - 10.0% | < 0.24% |
| Methanol | 1.0 - 10.0% | < 0.2% |
| Soap | 1000 - 10000 ppm | < 100 ppm |
| Water | 500 - 2000 ppm | < 500 ppm |
Values are typical and can vary significantly based on feedstock and reaction conditions.[18][19][20]
Experimental Protocols
Protocol 1: Water Washing of Crude Biodiesel
Objective: To remove water-soluble impurities such as glycerol, methanol, and catalyst residues from crude biodiesel.
Materials:
-
Crude biodiesel (after glycerol separation)
-
Deionized water
-
Separatory funnel or wash tank with a drain valve
-
Heating source (optional)
-
pH indicator strips or pH meter
Procedure:
-
Preparation: Allow the crude biodiesel to settle for at least 8 hours after the transesterification reaction, and drain off the glycerol layer.[4]
-
First Wash (Gentle):
-
Transfer the crude biodiesel to the separatory funnel or wash tank.
-
Gently add warm deionized water (50-60°C) at a volume of about 25-30% of the biodiesel volume.[13]
-
Gently agitate the mixture by slowly inverting the separatory funnel a few times or using a slow mixer. Avoid vigorous shaking to prevent emulsion formation.[6]
-
Allow the layers to separate for at least 30-60 minutes. The wash water at the bottom will appear milky due to the presence of soaps and other impurities.
-
Carefully drain the lower water layer.
-
-
Subsequent Washes:
-
Repeat the washing step with warm deionized water. Agitation can be slightly more vigorous in subsequent washes as the soap concentration decreases.
-
Continue washing until the wash water runs clear and its pH is neutral (approximately the same as the starting wash water). This may take 3-5 washes.[21]
-
-
Drying:
-
After the final wash, drain all the water.
-
Transfer the washed biodiesel to a clean, dry container.
-
Heat the biodiesel to 100-110°C under atmospheric pressure or at a lower temperature under vacuum to boil off any residual water. The biodiesel is dry when it appears clear and bright, and no more water vapor is seen to be evolving.
-
Protocol 2: Dry Washing of Crude Biodiesel with Magnesium Silicate
Objective: To remove polar impurities like glycerol, soaps, and residual catalyst from crude biodiesel without the use of water.
Materials:
-
Crude biodiesel (methanol removed)
-
Magnesium silicate powder (e.g., Magnesol®)
-
Stirred reaction vessel
-
Filtration system (e.g., filter press, Büchner funnel with filter paper)
Procedure:
-
Methanol Removal: It is crucial to remove the excess methanol from the crude biodiesel before dry washing, as methanol can saturate the adsorbent. This is typically done by heating the biodiesel to 70-80°C under atmospheric or reduced pressure.
-
Adsorbent Addition:
-
Cool the biodiesel to around 60-70°C.
-
Add magnesium silicate powder to the biodiesel. A typical dosage is 0.5% to 1.5% by weight of the biodiesel.[22]
-
-
Mixing:
-
Stir the mixture vigorously for 20-30 minutes to ensure good contact between the adsorbent and the impurities in the biodiesel.[22]
-
-
Filtration:
-
Filter the mixture to remove the magnesium silicate powder, which now contains the adsorbed impurities. A filter press or a Büchner funnel with appropriate filter paper can be used.[23]
-
-
Final Product: The filtered biodiesel is the purified product. It should be clear and bright.
Protocol 3: GC-FID Analysis of FAME Content in Biodiesel (based on EN 14103)
Objective: To quantify the total Fatty Acid Methyl Ester (FAME) content and the linolenic acid methyl ester content in a biodiesel sample using Gas Chromatography with Flame Ionization Detection (GC-FID).[14]
Materials and Equipment:
-
Gas Chromatograph with FID and a split/splitless injector
-
Capillary GC column suitable for FAME analysis (e.g., a wax-type column)[24]
-
Biodiesel sample
-
Internal Standard (IS): Methyl nonadecanoate (B1228766) (C19:0) or Methyl heptadecanoate (C17:0)[15]
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Internal Standard Solution Preparation:
-
Accurately weigh a known amount of the internal standard (e.g., 500 mg of C19:0) and dissolve it in a known volume of solvent (e.g., 50 mL of toluene) to create a stock solution of known concentration (e.g., 10 mg/mL).[25]
-
-
Sample Preparation:
-
GC Instrument Setup (Typical Conditions):
-
Analysis:
-
Inject the prepared sample into the GC.
-
Record the chromatogram.
-
-
Calculation:
-
Identify the peaks corresponding to the internal standard and the various FAMEs based on their retention times (compared to a known FAME standard mix).
-
Integrate the peak areas for all FAMEs and the internal standard.
-
The total FAME content (% w/w) is calculated using the following formula:[15] Ester Content (%) = (ΣA - A_IS) / A_IS * C_IS * V_IS / m * 100 Where:
-
ΣA = Total area of all peaks from C6:0 to C24:1
-
A_IS = Area of the internal standard peak
-
C_IS = Concentration of the internal standard solution (mg/mL)
-
V_IS = Volume of the internal standard solution added (mL)
-
m = Mass of the biodiesel sample (mg)
-
-
The linolenic acid methyl ester content is calculated similarly, using only the peak area for linolenic acid methyl ester.[15]
-
Mandatory Visualizations
Caption: Troubleshooting workflow for emulsion formation.
Caption: General purification workflow for transesterification products.
References
- 1. ep.liu.se [ep.liu.se]
- 2. ecommons.luc.edu [ecommons.luc.edu]
- 3. European Journal of Engineering and Natural Sciences » Submission » Biodiesel Production Using Wet and Dry Purification Methods [dergipark.org.tr]
- 4. bjultrasonic.com [bjultrasonic.com]
- 5. gigkarasek.com [gigkarasek.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. irp.cdn-website.com [irp.cdn-website.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. biodieselmagazine.com [biodieselmagazine.com]
- 11. iscientific.org [iscientific.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. biofueljournal.com [biofueljournal.com]
- 14. EN 14103 - FAME and Linolenic Acid Methyl Esters in Biodiesel [scioninstruments.com]
- 15. s4science.at [s4science.at]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. rdi2.rmutsb.ac.th [rdi2.rmutsb.ac.th]
- 19. Techno-economic assessment of biodiesel-derived crude glycerol purification processes - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00599F [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. 2.5. Biodiesel purification [bio-protocol.org]
- 22. psecommunity.org [psecommunity.org]
- 23. magnesol.com [magnesol.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. agilent.com [agilent.com]
minimizing byproduct formation in the synthesis of p-(dimethylamino)-benzoic acid esters
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of p-(dimethylamino)-benzoic acid esters. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guides
This section provides solutions to common problems observed during the synthesis of p-(dimethylamino)-benzoic acid esters, such as low product yield and the presence of impurities.
Issue 1: Low or No Ester Yield
A diminished yield of the desired ester is a frequent challenge. The primary cause is often the reversible nature of the Fischer esterification reaction.
| Potential Cause | Recommended Solution | Expected Outcome |
| Equilibrium Limitation | The Fischer esterification is an equilibrium process. To drive the reaction towards the product, use a large excess of the alcohol reactant (e.g., a 10-fold molar excess).[1] For reactions where the alcohol is not used as the solvent, remove water as it forms using a Dean-Stark apparatus. | A study on the esterification of acetic acid with ethanol (B145695) showed that increasing the alcohol to a 10-fold excess boosted the ester yield to 97%, up from 65% with equimolar reactants.[1] |
| Insufficient Catalyst Activity | The acid catalyst may be deactivated by the presence of water or may not be strong enough. | Ensure anhydrous reaction conditions. Consider using a stronger acid catalyst like concentrated sulfuric acid, or an alternative such as p-toluenesulfonic acid (p-TsOH) to avoid potential side reactions like sulfonation. |
| Steric Hindrance | If either the p-(dimethylamino)-benzoic acid or the alcohol has bulky substituents, the reaction rate can be significantly reduced. | Increase the reaction time and/or temperature. Alternatively, consider using a more reactive derivative of the carboxylic acid, such as an acyl chloride, or a different esterification method like the Steglich esterification for sterically hindered substrates. |
Issue 2: Product Discoloration (Yellowing)
The appearance of a yellow or brownish hue in the final product often indicates the presence of impurities.
| Potential Cause | Recommended Solution | Expected Outcome |
| Oxidation of the Amino Group | The dimethylamino group is susceptible to air oxidation, especially at elevated temperatures, leading to colored byproducts. | Perform the reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen. |
| Reaction Temperature Too High | Excessive heat can promote side reactions and decomposition of starting materials or products. | Maintain the reaction at the lowest effective temperature. For Fischer esterification, this is typically the reflux temperature of the alcohol used. |
| Contaminated Starting Materials | Impurities in the p-(dimethylamino)-benzoic acid or the alcohol can lead to colored byproducts. | Ensure the purity of all reactants before starting the synthesis. Recrystallize or distill starting materials if necessary. |
Issue 3: Presence of High-Boiling Point Impurities
Impurities with high boiling points can be difficult to remove by simple distillation and may co-distill with the product.
| Potential Cause | Recommended Solution | Expected Outcome |
| Ether Formation | Acid-catalyzed self-condensation of the alcohol can occur at high temperatures, forming a high-boiling ether byproduct. | Control the reaction temperature carefully. Using a milder acid catalyst or lower reaction temperatures can reduce the rate of this side reaction. |
| Unreacted p-(dimethylamino)-benzoic acid | Due to its high melting point, unreacted starting material can be a persistent impurity. | Ensure the reaction goes to completion by using an excess of the alcohol and an adequate reaction time. During workup, a wash with a mild aqueous base (e.g., sodium bicarbonate solution) will remove unreacted carboxylic acid. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of p-(dimethylamino)-benzoic acid esters via Fischer esterification?
A1: Besides the desired ester and water, several byproducts can form:
-
Oxidation products: The dimethylamino group can be oxidized, leading to colored impurities.
-
Ethers: The alcohol can undergo acid-catalyzed self-condensation.
-
Sulfonated products: If sulfuric acid is used as a catalyst, sulfonation of the aromatic ring can occur.
-
N-acylated and N-alkylated products: While less common under typical Fischer esterification conditions, reaction at the nitrogen atom is a possibility.
Q2: How can I effectively remove the acid catalyst after the reaction?
A2: The acid catalyst can be neutralized and removed by washing the organic reaction mixture with a mild aqueous base, such as a 10% sodium carbonate or sodium bicarbonate solution. This converts the acid into its corresponding salt, which is soluble in the aqueous layer and can be easily separated. Exercise caution during the addition of the basic solution as it will generate carbon dioxide gas.
Q3: What is the best method for purifying the crude p-(dimethylamino)-benzoic acid ester?
A3: After an aqueous workup to remove the acid catalyst and excess alcohol, the most common purification methods are:
-
Recrystallization: This is effective for solid esters. A suitable solvent system, such as ethanol/water, can be used.
-
Column Chromatography: For liquid esters or to achieve very high purity, column chromatography on silica (B1680970) gel is a reliable method.
-
Distillation: For volatile esters, distillation under reduced pressure can be an effective purification technique.
Q4: Can I use a different catalyst besides sulfuric acid?
A4: Yes, other acid catalysts can be used. p-Toluenesulfonic acid (p-TsOH) is a common alternative that is a solid and can be easier to handle. Lewis acids can also be employed, though their effectiveness and potential for side reactions should be evaluated for the specific ester being synthesized. For more environmentally friendly approaches, solid acid catalysts are also an option.
Experimental Protocols
Protocol 1: Synthesis of 2-Ethylhexyl p-(Dimethylamino)benzoate (Padimate O) via Fischer Esterification
This protocol describes a typical laboratory-scale synthesis.
Materials:
-
p-(Dimethylamino)benzoic acid
-
2-Ethylhexanol
-
p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), 10% aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, combine p-(dimethylamino)benzoic acid (1 equivalent), 2-ethylhexanol (3-5 equivalents), and a catalytic amount of p-TsOH (0.05 equivalents). Add toluene as the solvent.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is formed during the reaction. Continue refluxing until no more water is collected, indicating the reaction is complete. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 10% aqueous sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 2-ethylhexyl p-(dimethylamino)benzoate.
-
Visualizations
References
optimizing reaction conditions for esterification of 4-aminobenzoic acid
Technical Support Center: Esterification of 4-Aminobenzoic Acid
Welcome to the technical support center for the esterification of 4-aminobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of 4-aminobenzoic acid esters.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the esterification of 4-aminobenzoic acid?
A1: The most prevalent and well-documented method is the Fischer esterification. This reaction involves heating the 4-aminobenzoic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid or hydrochloric acid.[1][2][3][4] The reaction is reversible, and strategies are often employed to drive the equilibrium towards the formation of the ester.[2][4]
Q2: Why is an acid catalyst necessary in Fischer esterification?
A2: The acid catalyst is crucial as it protonates the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon more electrophilic and, therefore, more susceptible to nucleophilic attack by the alcohol.[2][4][5] Since the amino group in 4-aminobenzoic acid is basic, a stoichiometric amount of acid is often required to both catalyze the reaction and protonate the amine.[2]
Q3: How can I increase the yield of my esterification reaction?
A3: To improve the yield of a Fischer esterification, the equilibrium must be shifted towards the products. This can be achieved by:
-
Using a large excess of the alcohol: This is a common strategy to drive the reaction forward according to Le Chatelier's Principle.[1][2][4]
-
Removing water as it forms: Water is a byproduct of the reaction, and its removal will shift the equilibrium to the product side. This can be done using a Dean-Stark apparatus or by adding a dehydrating agent.[4][6]
Q4: What are some common side reactions or impurities I should be aware of?
A4: Potential impurities can include unreacted 4-aminobenzoic acid and byproducts from side reactions. If the temperature is too high or the reaction time is too long with a strong acid catalyst, there is a risk of side reactions involving the aromatic ring or the amino group. Inadequate purification can also leave residual starting materials in the final product.
Q5: What is the typical work-up procedure for this reaction?
A5: After the reaction is complete, the mixture is typically cooled and then neutralized with a base. Common bases used for neutralization include sodium carbonate or sodium bicarbonate solutions.[2][7][8] This step deprotonates the ammonium (B1175870) salt of the ester, causing the free ester to precipitate out of the aqueous solution, as it is generally less soluble in water.[2][8] The crude product is then collected by filtration.[2][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Reversible reaction equilibrium: The Fischer esterification is a reversible process.[2][4] | Use a large excess of the alcohol (5-10 fold or more) to shift the equilibrium towards the product.[1][2][4] If feasible, remove water as it is formed using a Dean-Stark trap. |
| Insufficient catalyst: The basic amino group of 4-aminobenzoic acid neutralizes some of the acid catalyst.[2] | Ensure a sufficient amount of acid catalyst is used to account for both catalysis and protonation of the amino group. | |
| Incomplete reaction: The reaction may not have reached completion. | Increase the reflux time and monitor the reaction progress using Thin Layer Chromatography (TLC).[8][9] | |
| Loss of product during work-up: The ester may not have fully precipitated, or some may have been lost during filtration. | Ensure the pH of the solution is sufficiently basic (pH > 8) to precipitate the free ester.[7][8] Cool the mixture in an ice bath to maximize precipitation. Wash the collected solid with cold water to minimize dissolution.[10] | |
| Product is Impure (e.g., incorrect melting point, presence of starting material in NMR/IR) | Incomplete reaction: Unreacted 4-aminobenzoic acid remains in the product. | Increase the reaction time or the amount of alcohol. Monitor the reaction by TLC to ensure the disappearance of the starting material.[8][9] |
| Ineffective neutralization: The product may still be in its salt form, which can affect its properties and subsequent purification. | During work-up, ensure thorough mixing and check the pH to be greater than 8 after adding the basic solution.[7][8] | |
| Inadequate purification: The crude product may contain residual starting materials or byproducts. | Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.[1] | |
| Formation of a Precipitate Upon Addition of Acid Catalyst | Formation of the ammonium salt: The strong acid catalyst protonates the basic amino group of 4-aminobenzoic acid, forming a salt that is less soluble in the alcohol. | This is an expected observation.[2][10] The precipitate should dissolve as the reaction mixture is heated to reflux.[2][10] |
| Reaction Mixture Darkens Significantly | Decomposition or side reactions: Prolonged heating at high temperatures in the presence of a strong acid can lead to decomposition or polymerization. | Avoid excessively high temperatures. Monitor the reaction and stop it once the starting material is consumed. Consider using a milder catalyst or reaction conditions if possible. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Esterification of 4-Aminobenzoic Acid
| Ester Product | Alcohol | Catalyst | Reaction Time | Temperature | Yield | Reference |
| Methyl 4-aminobenzoate (B8803810) | Methanol | H₂SO₄ | 2 hours | Reflux | 64% | [7] |
| Methyl 4-aminobenzoate | Methanol | H₂SO₄ | 6 hours | Reflux | Not specified | [9] |
| Heptyl 4-aminobenzoate | 1-Heptanol | H₂SO₄ | Not specified | Reflux | Not specified | [1] |
| Ethyl 4-aminobenzoate (Benzocaine) | Ethanol | H₂SO₄ | 1 hour | Reflux | Not specified | [5] |
| Methyl 4-aminobenzoate | Methyl Salicylate / K₂CO₃ | None (transesterification) | 24 hours | 110 °C | 79% | [11] |
Experimental Protocols
Protocol 1: Fischer Esterification of 4-Aminobenzoic Acid with Ethanol (Synthesis of Benzocaine)
This protocol is a generalized procedure based on common laboratory practices for Fischer esterification.[2][3][10]
Materials:
-
4-aminobenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or sand bath
-
Magnetic stirrer and stir bar
-
Beakers
-
Hirsch funnel or Büchner funnel
-
Vacuum filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-aminobenzoic acid and a 5-10 fold molar excess of absolute ethanol.
-
Add a magnetic stir bar to the flask.
-
Carefully and slowly add concentrated sulfuric acid dropwise to the stirred mixture. A precipitate may form but will dissolve upon heating.[2][10]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or sand bath.
-
Continue refluxing for 1-2 hours. The progress of the reaction can be monitored by TLC.[8]
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-cold water.
-
Slowly neutralize the mixture by adding 10% sodium carbonate solution dropwise with stirring until the evolution of CO₂ gas ceases and the pH is basic (pH > 8).[2][8]
-
A precipitate of the crude ester will form. Cool the mixture in an ice bath to maximize precipitation.
-
Filtration: Collect the crude product by vacuum filtration.
-
Wash the solid with several portions of cold deionized water.
-
Drying: Allow the product to air dry or dry it in a desiccator.
-
Purification: The crude product can be further purified by recrystallization, typically from an ethanol/water mixture.[1]
Visualizations
Caption: Experimental workflow for the Fischer esterification of 4-aminobenzoic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Solved Experiment description: 4-amino-benzoic acid | Chegg.com [chegg.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. prezi.com [prezi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
- 10. Solved Within the Benzocaine folder on blackboard there is | Chegg.com [chegg.com]
- 11. Methyl 4-aminobenzoate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Addressing Solubility of p-Aminobenzoic Acid (PABA) Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of p-aminobenzoic acid (PABA) and its derivatives in aqueous media.
Frequently Asked Questions (FAQs)
Q1: Why do many p-aminobenzoic acid (PABA) derivatives exhibit poor aqueous solubility?
A1: The solubility of PABA derivatives is influenced by their molecular structure, which includes both a polar carboxylic acid and a less polar aromatic ring.[1] Different substitutions on the aromatic ring, the amino group, or the carboxyl group can significantly alter the molecule's overall polarity and crystal lattice energy, often leading to poor solubility in water.[2] For instance, N-Acryloyl-p-aminobenzoic acid's complex structure contributes to its challenging solubility profile.[1]
Q2: What are the recommended starting solvents for dissolving PABA derivatives?
A2: For PABA and its derivatives, it is generally recommended to start with polar organic solvents.[1] The likely order of effectiveness is:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF).[1]
-
Other Organic Solvents: Ethyl acetate, Glacial acetic acid.[1][4]
It is always advisable to test solubility with small quantities before scaling up your experiment.[1]
Q3: How does pH influence the solubility of PABA derivatives in aqueous solutions?
A3: The solubility of PABA and its derivatives is highly dependent on pH.[3] These molecules are amphoteric, containing both a weakly acidic carboxylic acid group and a weakly basic amino group.[5]
-
In acidic solutions (low pH), the amino group is protonated, forming a more soluble cationic salt.
-
In alkaline solutions (high pH), the carboxylic acid group is deprotonated, forming a more soluble anionic salt (a carboxylate).[1][5] Therefore, adjusting the pH of the aqueous medium is a primary strategy to enhance the solubility of these compounds.[1][6]
Q4: My PABA derivative precipitates out of solution when it cools. How can I prevent this?
A4: This phenomenon, known as precipitation upon cooling, occurs when a solution becomes supersaturated as the temperature decreases.[1] To mitigate this, you can:
-
Prepare a more dilute solution: If your experimental protocol allows, reducing the concentration may prevent precipitation.[1]
-
Maintain a slightly elevated temperature: Keeping the solution warm, if feasible for your experiment, can maintain solubility.[1]
-
Use a co-solvent system: Introducing a water-miscible organic solvent can help keep the compound in solution at lower temperatures.
Q5: What are some advanced formulation strategies to improve the bioavailability of poorly soluble PABA derivatives?
A5: For drug development, several advanced strategies can be employed to overcome poor solubility and enhance bioavailability:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can improve the dissolution rate.[7][8][9]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance solubility and dissolution.[6][9]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can solubilize lipophilic drugs and improve their absorption.[10][11]
-
Complexation: Using cyclodextrins to form inclusion complexes can significantly increase the aqueous solubility of guest drug molecules.[8][11][12]
-
Salt Formation: Converting an ionizable drug into a salt form is a common and effective method to increase solubility and dissolution rates.[11][13][14]
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound will not dissolve | 1. The solvent is not appropriate for the compound. 2. The concentration is too high. | 1. Refer to the recommended solvents in FAQ A2. Try a stronger polar aprotic solvent like DMSO or DMF.[1] 2. Attempt to prepare a more dilute solution.[1] |
| Solution is cloudy or forms a suspension | The compound is only partially soluble. | 1. Gentle heating and/or sonication may aid dissolution.[1] 2. If using an aqueous system, consider pH adjustment as described in FAQ A3.[1] |
| Compound precipitates after initial dissolution | 1. The solution is supersaturated. 2. A chemical reaction is occurring. | 1. See FAQ A4 for strategies to prevent precipitation upon cooling.[1] 2. Ensure the solvent and other components are compatible with your PABA derivative. For example, the acryloyl group in some derivatives can be unstable under certain pH conditions.[1][5] |
| A chemical reaction is occurring (e.g., color change, gas evolution) | The PABA derivative is unstable under the current conditions (e.g., pH, temperature, light exposure). | 1. PABA can discolor on exposure to light and air.[15] Store solutions protected from light. 2. Some derivatives, like N-A-PABA, are susceptible to hydrolysis under acidic or basic conditions.[5] Review the stability profile of your specific derivative. |
Data Presentation: Solubility of p-Aminobenzoic Acid
The following tables summarize the solubility of p-aminobenzoic acid in various solvents.
Table 1: Aqueous Solubility of PABA
| Temperature | Solubility (mg/L) |
| 25 °C | 5,390[15] |
| 30 °C | 6,110[4][15] |
Table 2: Solubility of PABA in Different Solvents
| Solvent | Solubility | Reference(s) |
| Boiling Water | 1 g in 90 mL | [15] |
| Ethanol | 1 g in 8 mL (125 g/L) | [4][15] |
| Ether | 1 g in 60 mL (17 g/L) | [4][15] |
| Ethyl Acetate | Soluble | [4][15] |
| Glacial Acetic Acid | Soluble | [4][15] |
| Benzene | Slightly Soluble | [4][15] |
| Petroleum Ether | Practically Insoluble | [4][15] |
Experimental Protocols
Protocol 1: Shake-Flask Method for Solubility Determination
This method is a standard procedure for determining the equilibrium solubility of a compound.[16]
Materials:
-
PABA derivative powder
-
Selected solvent (e.g., water, buffer solution)
-
Sealed flasks (e.g., glass vials with screw caps)
-
Shaking incubator or water bath with temperature control
-
Filtration apparatus (e.g., 0.45 µm syringe filters)
-
Analytical method for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Add an excess amount of the PABA derivative powder to a known volume of the solvent in a sealed flask. This ensures that a saturated solution is formed.
-
Place the flask in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the flasks for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.
-
After equilibration, allow the flasks to stand to let undissolved particles settle.
-
Carefully withdraw a sample from the supernatant and immediately filter it to remove any undissolved solid.
-
Dilute the filtrate with the solvent as necessary to bring the concentration within the analytical range of your quantification method.[16]
-
Determine the concentration of the PABA derivative in the diluted filtrate using a calibrated analytical method.[16]
-
Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: Quantification by UV-Vis Spectrophotometry
This protocol outlines the general steps for quantifying a PABA derivative using its UV absorbance.
Procedure:
-
Prepare a Stock Solution: Accurately weigh a small amount of the PABA derivative and dissolve it in a suitable solvent in which it is freely soluble (e.g., ethanol, DMSO) to prepare a stock solution of known concentration.
-
Prepare Standard Solutions: Prepare a series of standard solutions of decreasing concentrations through serial dilution of the stock solution.[16]
-
Determine λmax: Set the spectrophotometer to scan a wavelength range that includes the expected absorbance maximum of your derivative (e.g., 200-400 nm). Use the solvent as a blank to zero the instrument. Measure the absorbance of one of the standard solutions to determine the wavelength of maximum absorbance (λmax).[16]
-
Measure Absorbance: Measure the absorbance of each standard solution and your unknown (filtered and diluted) sample at the determined λmax.[16]
-
Create a Calibration Curve: Plot the absorbance of the standard solutions versus their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Calculate Unknown Concentration: Use the absorbance of your unknown sample and the calibration curve equation to calculate the concentration of the PABA derivative.
Visualizations
Caption: A decision tree for troubleshooting solubility issues.
Caption: Workflow for the shake-flask solubility determination method.
Caption: The effect of pH on the solubility of PABA derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. benchchem.com [benchchem.com]
- 6. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijmsdr.org [ijmsdr.org]
- 13. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 14. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 15. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Solid Deposition in Overhead Glassware
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering solid deposition in overhead glassware during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is causing solid material to form in my condenser during a reflux reaction?
Solid deposition in overhead glassware, such as a condenser, is typically caused by the precipitation or crystallization of a substance from the vapor phase. This can be your target compound, a byproduct, or a starting material. The primary reasons for this include:
-
Supersaturation: The concentration of a compound in the vapor phase exceeds its solubility in the condensing solvent at that temperature, leading to solid formation.
-
Temperature Gradients: A significant temperature difference between the vapor and the condenser surface can cause rapid cooling, leading to sudden precipitation.[1]
-
Solvent Effects: The choice of solvent and its polarity plays a crucial role in the solubility of all components in the reaction mixture.[2][3][4] "Like dissolves like" is a fundamental principle; polar solutes are more soluble in polar solvents, and non-polar solutes are more soluble in non-polar solvents.[5]
-
Insoluble Byproducts: The reaction may be generating byproducts that are insoluble in the reaction solvent and have a tendency to sublime and deposit on cooler surfaces.
Q2: How can I quickly redissolve a solid that has deposited in my condenser?
If solid deposition is observed, you can attempt to redissolve it in situ by:
-
Increasing the Solvent Volume: Adding more of the reaction solvent can help to dissolve the precipitated solid.
-
Temporarily Increasing the Temperature: Carefully increasing the heating mantle temperature may increase the temperature of the vapor phase and the condenser, potentially dissolving the solid. However, be cautious not to overheat the reaction.[6]
-
Adding a Co-solvent: If compatible with your reaction chemistry, introducing a small amount of a co-solvent in which the solid is more soluble can be effective.
Q3: Can the rate of cooling water flow in the condenser affect solid deposition?
Yes, the rate of cooling water flow can influence the temperature gradient. A very high flow rate of cold water can create a very cold surface, promoting rapid condensation and potentially "shocking" the vapor into solidifying. A more moderate flow rate that still efficiently condenses the solvent without excessive cooling can sometimes mitigate this issue.
Q4: My product is "oiling out" instead of crystallizing in the flask. What should I do?
"Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This can be due to a low melting point of the solid or the presence of impurities that depress the melting point. To address this, you can:
-
Add more solvent to the flask.
-
Reheat the mixture to dissolve the oil and then allow it to cool more slowly.
-
Try a different solvent system for the reaction or crystallization.
Q5: What are the best general practices to prevent solid deposition from occurring in the first place?
Proactive measures are often the most effective:
-
Solvent Selection: Choose a solvent or solvent mixture in which all reactants, intermediates, products, and byproducts are reasonably soluble at the reaction temperature.[2][3]
-
Temperature Control: Maintain a consistent and appropriate reaction temperature to avoid sudden changes that could lead to precipitation.[6]
-
Stirring: Ensure efficient stirring to maintain a homogeneous solution and prevent localized supersaturation.[6]
-
Purity of Reagents: Use pure starting materials to minimize the presence of insoluble impurities that can act as nucleation sites for precipitation.
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Solid Deposition
A logical approach to diagnosing the cause of solid deposition is crucial for implementing the correct solution.
Caption: Troubleshooting workflow for solid deposition.
Guide 2: Protocol for Stubborn Residue Removal
For persistent solid residues that cannot be removed by simple rinsing with solvent, a more rigorous cleaning protocol is necessary.
Safety First: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, when handling cleaning solutions.
Experimental Protocol:
-
Initial Mechanical Removal:
-
Use a soft bottle brush or spatula to gently dislodge as much of the solid as possible. Be careful not to scratch the glass.
-
-
Solvent Wash:
-
Based on the suspected identity of the solid, choose an appropriate solvent for rinsing. For non-polar organic residues, acetone (B3395972) or ethanol (B145695) are good starting points.[7][8] For water-soluble materials, use deionized water.[8]
-
If the residue persists, sonicate the glassware in the chosen solvent for 15-30 minutes.
-
-
Acid/Base Treatment (Use with caution in a fume hood):
-
For inorganic residues or metal-containing compounds: Soak the glassware in a 6 M hydrochloric acid solution until the solid dissolves.
-
For organic residues: Submerge the item in a base bath (a saturated solution of potassium hydroxide (B78521) in ethanol or methanol).
-
For stubborn organic residues: A piranha solution (a mixture of sulfuric acid and hydrogen peroxide) can be used, but it is extremely corrosive and reactive and should only be handled by experienced personnel with appropriate safety precautions.
-
-
Final Rinsing:
-
After any acid or base treatment, rinse the glassware thoroughly with tap water to remove the cleaning agent.
-
Follow with several rinses with deionized water to remove any remaining inorganic ions.
-
A final rinse with acetone can help to dry the glassware quickly.[8]
-
Caption: Workflow for cleaning stubborn residues.
Data Presentation
Table 1: Solubility of Common Organic Compounds in Various Solvents at Different Temperatures
Understanding the solubility of your compounds is critical to preventing deposition. The following table provides solubility data for selected organic compounds. Data is sourced from the BigSolDB database.
| Solute | Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Benzoic Acid | Water | 25 | 0.34 |
| Benzoic Acid | Water | 95 | 5.9 |
| Benzoic Acid | Ethanol | 25 | 45.5 |
| Naphthalene | Toluene | 20 | 28.5 |
| Naphthalene | Toluene | 40 | 48.6 |
| Naphthalene | Hexane | 20 | 11.3 |
| Salicylic Acid | Water | 20 | 0.2 |
| Salicylic Acid | Water | 80 | 2.2 |
| Salicylic Acid | Acetone | 25 | 39.4 |
Note: This is a sample table. For a comprehensive dataset, please refer to publicly available solubility databases.
Table 2: Properties of Common Laboratory Solvents
The choice of solvent significantly impacts the solubility of reactants and products.[3]
| Solvent | Boiling Point (°C) | Dielectric Constant (20°C) | Polarity |
| Water | 100 | 80.1 | High |
| Ethanol | 78 | 24.5 | High |
| Acetone | 56 | 20.7 | High |
| Dichloromethane | 40 | 9.1 | Medium |
| Toluene | 111 | 2.4 | Low |
| Hexane | 69 | 1.9 | Low |
| Dimethyl Sulfoxide (B87167) (DMSO) | 189 | 47.2 | High |
Note: The dielectric constant is a measure of a solvent's polarity.[1][2]
Signaling Pathways and Experimental Workflows
The decision-making process for solvent selection can be visualized as a signaling pathway, where initial observations and compound properties "signal" the appropriate choice of solvent system.
Caption: Solvent selection decision pathway.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Solvent effects - Wikipedia [en.wikipedia.org]
- 3. radleys.com [radleys.com]
- 4. How to Clean Laboratory Glassware - Scientific Glass Services [scientificglassservices.co.uk]
- 5. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Enhancing the Photostability of Aminobenzoate-Based UV Absorbers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental evaluation of aminobenzoate-based UV absorber photostability.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue 1: Rapid Degradation of Aminobenzoate Compound Observed in Initial Screening
-
Question: My aminobenzoate derivative is degrading much faster than anticipated under UV exposure, even in preliminary tests. What could be the cause?
-
Answer: Several factors could be contributing to the rapid degradation. Firstly, the pH of your solvent system plays a crucial role; the anionic form of p-aminobenzoic acid (PABA), predominant at pH > 7.0, is more susceptible to photolysis.[1] Secondly, the solvent itself can influence photodegradation pathways. Finally, ensure your light source is properly calibrated and the irradiance level is appropriate for a screening study. High-energy UVC or excessive UVB exposure can accelerate degradation.[2][3]
Issue 2: Inconsistent Results Between Replicate Experiments
-
Question: I am observing significant variability in the percentage of degradation between identical photostability experiments. What should I check?
-
Answer: Inconsistent results often stem from variations in the experimental setup.[4] Ensure the following are precisely controlled:
-
Uniform Film Thickness: When testing on substrates like PMMA plates, ensure a consistent and uniform application rate of the sunscreen film (e.g., 0.5 to 1.0 mg/cm²).[5]
-
Sample Temperature: The temperature at the sample surface can affect degradation rates. Use a controlled temperature environment (e.g., 35°C).[5][6]
-
Light Source Stability: Verify the stability of your solar simulator's output.[7]
-
Sample Positioning: Ensure consistent placement of the sample in relation to the light source for every experiment.
-
Issue 3: Appearance of Unexpected Peaks in HPLC Analysis
-
Question: My HPLC chromatogram shows several unexpected peaks after UV exposure of my aminobenzoate sample. How can I identify these and what might they be?
-
Answer: Unexpected peaks typically represent photodegradation products or interactions with other formulation components.[8]
-
Identification: Use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the mass of the unknown compounds.[9] This can help elucidate the degradation pathway.
-
Common Photoproducts: For PABA, known photoproducts can include polymerized derivatives and oxidized species like 4-amino-3-hydroxybenzoic acid and 4-aminophenol, especially in the presence of oxygen.[9][10]
-
Excipient Interactions: Run a placebo formulation (without the aminobenzoate) under the same UV exposure conditions to check for degradation products from the excipients themselves.[8]
-
Issue 4: Photostabilizer Shows Limited or No Effect
-
Question: I've incorporated a known photostabilizer (e.g., an antioxidant or another UV filter), but the photostability of my aminobenzoate has not significantly improved. Why might this be?
-
Answer: The effectiveness of a photostabilizer depends on its compatibility and mechanism of action.
-
Incompatible Mechanism: The chosen stabilizer may not effectively quench the specific reactive species or pathway responsible for the degradation of your aminobenzoate derivative. For example, some degradation pathways involve self-sensitization and the generation of singlet oxygen.[11][12]
-
Insufficient Concentration: The concentration of the photostabilizer may be too low to provide adequate protection.[8]
-
Filter-Filter Interactions: Some UV filters can interact antagonistically, leading to accelerated photodegradation of one or both compounds.[7][13] It is crucial to screen different combinations and concentrations.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary photodegradation pathways for aminobenzoate-based UV absorbers?
A1: The primary photodegradation pathway for p-aminobenzoic acid (PABA) is direct photolysis.[1][9] This can involve several mechanisms, including:
-
Polymerization: Formation of di- or tri-polymerized intermediates is a dominant pathway.[1][9]
-
Oxidation: The amino group can be oxidized, followed by hydroxylation.[1][9]
-
Self-Sensitized Degradation: PABA can generate singlet oxygen (¹O₂) which then reacts with other PABA molecules, leading to degradation.[11]
-
Radical Formation: Under UVB and UVC irradiation, PABA can dissociate to form a 4-aminylbenzoic acid radical.[2][3]
Q2: How does pH affect the photostability of aminobenzoates?
A2: The pH of the formulation significantly influences the photostability of aminobenzoates. The direct photolysis of PABA is highly pH-dependent because different species of PABA (cationic, neutral, anionic) have varying electrical densities on the aromatic ring.[1][9] The anionic form, present at higher pH, is generally more susceptible to photolysis.[1]
Q3: What are common strategies to enhance the photostability of aminobenzoate UV absorbers?
A3: Common strategies include:
-
Combination with other UV filters: Certain UV filters, like octocrylene, can help stabilize more photolabile filters.[14]
-
Inclusion of Antioxidants: Antioxidants can quench reactive oxygen species generated during UV exposure, thus preventing photodegradation.
-
Use of Quenchers: Triplet state quenchers can be employed to deactivate the excited state of the UV absorber before it can undergo degradation reactions.
-
Encapsulation: Microencapsulation of UV filters can protect them from direct interaction with other ingredients and the environment, thereby improving photostability.[14]
Q4: What are the standard analytical techniques for assessing photostability?
A4: The two most common in vitro methods are:
-
UV-Vis Spectrophotometry: This technique measures the change in the UV absorbance spectrum of the sunscreen film before and after a controlled dose of UV radiation.[4][5][6] The area under the curve (AUC) for different UV ranges (UVA, UVB) can be calculated to determine the loss of protection.[15]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to quantify the concentration of the active UV absorber before and after UV exposure, providing a direct measure of its degradation.[4][16] This method is considered more precise for determining the extent of photodegradation.
Quantitative Data on Photostability
The following table summarizes representative quantitative data on the photostability of aminobenzoate derivatives under different conditions.
| UV Absorber | Formulation/Solvent | UV Exposure | % Degradation | Photostabilizer/Condition | Reference |
| Ethyl 4-aminobenzoate (B8803810) (Et-PABA) | Water | 30 min UV (0.92 mW/cm²) | 76.3% | None (UV alone) | [17] |
| Ethyl 4-aminobenzoate (Et-PABA) | Water | 30 min UV/PDS | 1.3% | Persulfate (PDS) | [17] |
| p-Aminobenzoic acid (PABA) | Not Specified | 90 min natural sunlight | 24-59% | Commercial Sunscreen 1 (UVA) | [15] |
| p-Aminobenzoic acid (PABA) | Not Specified | 90 min natural sunlight | 25% | Commercial Sunscreen 1 (UVB) | [15] |
| p-Aminobenzoic acid (PABA) | Not Specified | 120 min natural sunlight | 1-15% | Commercial Sunscreen 2 (UVA) | [15] |
| p-Aminobenzoic acid (PABA) | Not Specified | 120 min natural sunlight | 0-8% | Commercial Sunscreen 2 (UVB) | [15] |
Experimental Protocols
Protocol 1: In Vitro Photostability Assessment by UV-Vis Spectrophotometry
This protocol is a generalized procedure based on common practices for evaluating sunscreen photostability.[4][5][6]
-
Sample Preparation:
-
Accurately weigh and apply the sunscreen formulation onto a PMMA (polymethyl methacrylate) plate at a concentration of 0.5 to 1.0 mg/cm².[5]
-
Spread the product evenly across the plate surface using a gloved finger to create a uniform film.[5]
-
Allow the film to dry and equilibrate in the dark for at least 30 minutes at a controlled temperature (e.g., 35°C).[6]
-
-
Initial Absorbance Measurement (Pre-Irradiation):
-
UV Irradiation:
-
Final Absorbance Measurement (Post-Irradiation):
-
After irradiation, re-measure the absorbance spectrum of the sample under the same conditions as the initial measurement.[6]
-
-
Data Analysis:
Protocol 2: Photodegradation Analysis by HPLC
This protocol outlines the general steps for quantifying the degradation of an aminobenzoate UV absorber using HPLC.[5][16]
-
Sample Preparation and Irradiation:
-
Prepare and irradiate sunscreen films on PMMA plates as described in Protocol 1 (steps 1.1-1.3).
-
Prepare a set of non-irradiated (dark control) plates under the same conditions.[8]
-
-
Extraction:
-
Sample Preparation for HPLC:
-
Dilute the extracts to a concentration that falls within the linear range of your calibration curve.
-
Filter the diluted samples through a 0.45 µm syringe filter into HPLC vials.[5]
-
-
HPLC Analysis:
-
Inject the samples onto a suitable HPLC column (e.g., C18 reversed-phase).[18]
-
Use an appropriate mobile phase and isocratic or gradient elution to separate the parent aminobenzoate from its degradation products.[18]
-
Detect the compounds using a UV detector at the λmax of the parent aminobenzoate.[5]
-
-
Quantification:
-
Calculate the concentration of the remaining parent aminobenzoate in the irradiated samples by comparing the peak area to a standard calibration curve.
-
Determine the percentage of degradation by comparing the concentration in the irradiated sample to the dark control.
-
Visualizations
Caption: Putative photodegradation pathways of aminobenzoate UV absorbers.
Caption: General experimental workflow for photostability testing.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. benchchem.com [benchchem.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. US6800274B2 - Photostabilizers, UV absorbers, and methods of photostabilizing a sunscreen composition - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Aquatic photodegradation of sunscreen agent p-aminobenzoic acid in the presence of dissolved organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The photochemistry of p-aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ç§ç æ¯ç¹ - ä¸ç«å¼ç§ç æå¡å¹³å° [keyanzhidian.com]
- 12. researchgate.net [researchgate.net]
- 13. abich.ca [abich.ca]
- 14. researchgate.net [researchgate.net]
- 15. Photostability of commercial sunscreens upon sun exposure and irradiation by ultraviolet lamps - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. mdpi.com [mdpi.com]
- 18. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solid-Phase Extraction of Photolysis Products
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the solid-phase extraction (SPE) of photolysis products.
Troubleshooting Guide
This section addresses specific issues you may encounter during the SPE of compounds that have undergone photolysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of Photolysis Product(s) [1] | Sorbent Mismatch: Photolysis can significantly alter the polarity of a compound. A nonpolar parent drug may yield more polar photoproducts that do not retain well on a reversed-phase (e.g., C18) sorbent.[1] | 1. Change Sorbent Type: Select a sorbent that matches the properties of the photoproducts.[1] If photoproducts are more polar, consider a polar sorbent (e.g., silica (B1680970), diol) for normal-phase SPE or a polymeric reversed-phase sorbent with some polar character.[2][3] 2. Use Mixed-Mode Sorbent: If the parent drug and its photoproducts have different functionalities (e.g., ionic and hydrophobic), a mixed-mode sorbent (e.g., reversed-phase/cation exchange) can retain all compounds of interest.[4] |
| Insufficient Elution Solvent Strength: The chosen elution solvent may be too weak to desorb the photoproducts from the sorbent, especially if they have strong secondary interactions.[2] | 1. Increase Solvent Strength: Gradually increase the percentage of the strong organic solvent (e.g., methanol, acetonitrile) in your elution mixture.[5] 2. Modify Elution Solvent pH: For ionizable photoproducts, adjust the pH of the elution solvent to neutralize their charge, which disrupts ionic interactions with the sorbent and improves elution.[5][6] | |
| Co-elution of Parent Drug and Photoproducts | Similar Chemical Properties: The parent compound and its photoproducts may have very similar polarities and functional groups, making them difficult to separate with a simple SPE method. | 1. Implement Stepwise Elution: Instead of a single elution step, use a series of elution solvents with gradually increasing strength. This can allow for the selective elution of the parent compound first, followed by the photoproducts in separate fractions. 2. Optimize Wash Step: Develop a more selective wash step. The ideal wash solvent should be strong enough to remove matrix interferences without eluting the target analytes.[7] |
| Analyte Breakthrough (Product Lost in Flow-Through) | Incorrect Sample pH: The pH of the sample may prevent the photoproducts from being retained on the sorbent (e.g., an acidic photoproduct will be charged at neutral pH and may not retain on a reversed-phase sorbent). | 1. Adjust Sample pH: Modify the sample pH to ensure the analytes are in a neutral state for reversed-phase SPE or a charged state for ion-exchange SPE.[8] 2. Dilute the Sample: If the sample is in a strong organic solvent, dilute it with a weaker solvent (like water) to improve retention.[8] |
| High Flow Rate: Loading the sample too quickly does not allow sufficient time for the analytes to interact with and bind to the sorbent.[8] | 1. Decrease Flow Rate: Reduce the flow rate during the sample loading step to enhance the interaction between the analytes and the sorbent.[8] 2. Increase Sorbent Mass: If the column is overloaded, use a cartridge with a larger sorbent mass.[8] | |
| Poor Reproducibility | Inconsistent Photolysis Conditions: Variability in light intensity, exposure time, or sample temperature during the photolysis experiment can lead to different concentrations and types of photoproducts in each sample. | 1. Standardize Photolysis Protocol: Ensure that all samples are subjected to identical photolysis conditions. Use a calibrated light source and control the temperature. 2. Analyze Pre-SPE Sample: Analyze a small aliquot of the photolysis sample before SPE to confirm the degradation profile. |
| Cartridge Bed Drying Out: If the sorbent bed dries out after the conditioning step and before sample loading, retention can be inconsistent.[1] | 1. Do Not Let the Cartridge Dry: Ensure the sorbent bed remains wetted after conditioning and equilibration. Load the sample immediately after the equilibration solvent has passed through.[1] |
Frequently Asked Questions (FAQs)
Q1: How do I select the right SPE sorbent for both my parent drug and its photoproducts?
The key is to understand the physicochemical properties of both the parent compound and the expected photoproducts.[9] Photodegradation often introduces polar functional groups (like hydroxyls or carboxyls), making the products more polar than the parent drug.[10][11]
-
For nonpolar parent drugs and more polar photoproducts: A reversed-phase sorbent (like C18 or a water-wettable polymeric sorbent) is a good starting point.[12][13]
-
For polar parent drugs and photoproducts: Consider normal-phase (e.g., silica, diol) or hydrophilic interaction liquid chromatography (HILIC) sorbents.[2][3]
-
For compounds with both hydrophobic and ionic characteristics: Mixed-mode sorbents that combine reversed-phase and ion-exchange properties offer the most selectivity.[4]
Q2: What are the most critical parameters to optimize for an SPE method involving photolysis products?
The most critical parameters are:
-
Sorbent Selection: As discussed above, this is fundamental.
-
Sample pH: The pH controls the ionization state of acidic or basic functional groups, which strongly influences retention on both reversed-phase and ion-exchange sorbents.[5]
-
Wash Solvent Composition: A well-optimized wash step removes interferences without prematurely eluting your compounds of interest.
-
Elution Solvent Composition: The elution solvent's strength and pH must be sufficient to disrupt the analyte-sorbent interactions for complete recovery.[5][14]
Q3: My photolysis products seem to be unstable on the SPE cartridge. What can I do?
This can be an issue if the photoproducts are highly reactive.
-
Minimize Extraction Time: Work quickly to reduce the time the analytes spend on the sorbent. Automation can help with this.
-
Work at Low Temperatures: If possible, perform the extraction in a cold room or with cooled samples and solvents to reduce the rate of degradation.
-
Test Sorbent Compatibility: Some sorbents may have active sites (like residual silanols on silica-based sorbents) that can catalyze degradation.[6] Consider using end-capped silica sorbents or polymeric sorbents, which are generally more inert.
Experimental Protocols
Protocol 1: Generic Method Development for SPE of a Drug and its Photoproducts
This protocol outlines a systematic approach to developing a robust SPE method.
1. Characterize Analytes:
-
Determine the polarity (LogP) and pKa of the parent drug.
-
Predict the likely photoproducts and their properties. Photodegradation often leads to oxidation, isomerization, or cleavage, resulting in changes in polarity and acidity/basicity.[11][15]
2. Sorbent Selection:
-
Based on the properties of the parent drug and predicted photoproducts, choose a primary retention mechanism (e.g., reversed-phase, ion-exchange).
-
Select 2-3 sorbents for initial screening (e.g., C18, a polymeric sorbent like HLB, and a mixed-mode sorbent like a weak cation exchanger with reversed-phase properties).[12]
3. Method Optimization Steps:
-
Conditioning: Wet the sorbent by passing 1-2 column volumes of a water-miscible organic solvent (e.g., methanol, acetonitrile) through the cartridge.[2]
-
Equilibration: Equilibrate the sorbent by passing 1-2 column volumes of a solution that mimics your sample matrix (e.g., water or a buffer at the same pH as your sample).[2]
-
Sample Loading:
-
Washing:
- Wash the cartridge with a weak solvent to remove interferences. For reversed-phase, this is typically water or a low percentage of organic solvent.
- Test different wash solvent strengths to find the strongest possible wash that does not elute the analytes.
-
Elution:
4. Analysis:
-
Analyze all fractions (flow-through, wash, and elution) by HPLC or LC-MS to perform a mass balance and ensure no analyte is being lost.
Data Presentation
Table 1: Sorbent Screening for Recovery of Drug 'X' and its Photoproducts
This table shows hypothetical recovery data from an initial sorbent screening experiment.
| Sorbent Type | Parent Drug (Drug X) Recovery (%) | Photoproduct 1 (Polar) Recovery (%) | Photoproduct 2 (Ionic) Recovery (%) |
| Reversed-Phase (C18) | 95 | 45 | 30 |
| Polymeric (HLB) | 98 | 85 | 65 |
| Mixed-Mode (SCX) | 92 | 75 | 99 |
Table 2: Elution Solvent Optimization for Mixed-Mode SCX Sorbent
This table shows the recovery based on different elution solvents for the selected sorbent.
| Elution Solvent | Parent Drug (Drug X) Recovery (%) | Photoproduct 1 (Polar) Recovery (%) | Photoproduct 2 (Ionic) Recovery (%) |
| 90% Methanol / 10% Water | 93 | 78 | 40 |
| Acetonitrile | 85 | 70 | 35 |
| 5% Ammonium Hydroxide in Methanol | 94 | 80 | 98 |
Visualizations
Diagram 1: General SPE Workflow
This diagram illustrates the standard steps involved in a solid-phase extraction protocol.
Caption: A typical workflow for solid-phase extraction.
Diagram 2: Troubleshooting Logic for Low Analyte Recovery
This decision tree helps diagnose the cause of low recovery in an SPE method.
References
- 1. welch-us.com [welch-us.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. interchim.fr [interchim.fr]
- 5. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. silicycle.com [silicycle.com]
- 8. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 9. Solid Phase Extraction Explained [scioninstruments.com]
- 10. Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. agilent.com [agilent.com]
Validation & Comparative
A Comparative Analysis of 2-Ethylhexyl 4-aminobenzoate and Padimate O for Researchers
This guide provides a detailed comparative analysis of 2-Ethylhexyl 4-aminobenzoate (B8803810) and Padimate O, two chemically related organic compounds with distinct roles in the formulation of cosmetic and pharmaceutical products. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their chemical properties, performance as ultraviolet (UV) filters, and the experimental protocols used for their evaluation.
Chemical and Physical Properties
2-Ethylhexyl 4-aminobenzoate and Padimate O are both derivatives of para-aminobenzoic acid (PABA). However, their structural differences lead to distinct physical and chemical characteristics. Padimate O, also known as 2-Ethylhexyl 4-(dimethylamino)benzoate, features a dimethylamino group, which significantly influences its properties compared to the primary amine group in this compound.
Table 1: Comparison of Chemical and Physical Properties
| Property | This compound | Padimate O |
| Synonyms | Ethylhexyl p-aminobenzoate, Octyl 4-aminobenzoate | 2-Ethylhexyl 4-(dimethylamino)benzoate, Octyl dimethyl PABA, OD-PABA, Escalol 507 |
| CAS Number | 26218-04-2[1] | 21245-02-3 |
| Molecular Formula | C15H23NO2[2] | C17H27NO2[3] |
| Molecular Weight | 249.35 g/mol [2] | 277.40 g/mol |
| Appearance | White to light pink to beige colored powder[4] | Clear to pale yellow liquid |
| Solubility | Soluble in methanol, insoluble in water[4] | Soluble in organic solvents, insoluble in water |
| Melting Point | 50-53 °C[1] | < 25 °C |
Performance as UV Filters
The primary application of Padimate O has historically been as a UVB filter in sunscreen products. In contrast, this compound is primarily utilized as an intermediate in the synthesis of other UV filters, such as Ethylhexyl Triazone, and is also used in photochemical research.[1][5] While this compound does absorb UVB radiation, its performance data as a primary sunscreen active is not as extensively documented as that of Padimate O.
Table 2: UV Filter Performance Characteristics
| Parameter | This compound | Padimate O |
| UV Absorption Range | UVB (280-320 nm)[5] | UVB (290-320 nm)[3] |
| Peak UV Absorption (λmax) | Data not readily available | 311 nm |
| UVA Protection | No significant UVA protection | No UVA protection |
| Typical SPF Contribution | Data not readily available | 5-10 SPF units at 6-8% concentration |
| Photostability | Subject to photochemical transformations[5] | Known to be photolabile, degrades upon sun exposure |
Safety and Regulatory Profile
The safety profiles of these two compounds are a critical point of differentiation. Padimate O's use in sunscreens has significantly declined due to concerns about its photostability and the potential for adverse effects upon UV exposure. In contrast, the safety data for this compound is primarily in the context of its role as a chemical intermediate and impurity.
Table 3: Comparative Safety and Regulatory Information
| Aspect | This compound | Padimate O |
| Primary Safety Concerns | Limited data available; potential for skin irritation. | High rates of allergic and photoallergic reactions, DNA damage upon UV exposure, potential estrogenic activity. |
| Photodegradation Products | Can be a photodegradation product of Padimate O. | Can form reactive species that may lead to mutagenicity. |
| Regulatory Status | Primarily regulated as a chemical intermediate. | Largely discontinued (B1498344) by manufacturers for use in sunscreens. |
Experimental Protocols
The evaluation of UV filter performance relies on standardized in vitro methodologies. Below are detailed protocols for assessing Sun Protection Factor (SPF), UVA Protection Factor (UVA-PF), and photostability.
In Vitro Sun Protection Factor (SPF) Determination
This protocol outlines the steps for determining the SPF of a sunscreen formulation in vitro.
-
Substrate Preparation: Polymethylmethacrylate (PMMA) plates are used as the substrate to mimic the surface of the skin. The plates are prepared by applying a thin layer of a reference material, such as glycerin, to the roughened side.
-
Sample Application: A precise amount of the sunscreen product (typically 1.3 mg/cm²) is applied to the prepared PMMA plate.[6] The product is spread evenly across the surface to create a uniform film.
-
Drying/Equilibration: The plate with the applied sunscreen is left in the dark for a specified period (e.g., 30 minutes) to allow the film to stabilize.[7]
-
UV Transmittance Measurement: The UV transmittance of the sunscreen-coated plate is measured using a spectrophotometer equipped with an integrating sphere. Measurements are taken at 1 nm increments across the UV spectrum (290-400 nm).[6]
-
SPF Calculation: The in vitro SPF is calculated from the transmittance data using a standardized equation that takes into account the erythemal action spectrum and the solar spectral irradiance.
In Vitro UVA Protection Factor (UVA-PF) Measurement (ISO 24443:2021)
The ISO 24443:2021 standard provides a harmonized method for assessing UVA protection.
-
Initial Absorbance Measurement: Similar to the SPF protocol, the sunscreen is applied to a PMMA plate, and the initial UV absorbance spectrum (A₀(λ)) from 290 to 400 nm is measured.
-
UV Irradiation: The sunscreen-coated plate is then exposed to a controlled dose of UV radiation from a solar simulator. The irradiation dose is calculated based on the initial UVA protection factor (UVA-PF₀).
-
Post-Irradiation Absorbance Measurement: After irradiation, the UV absorbance spectrum (A(λ)) of the sample is measured again.
-
Calculation of UVA-PF: The UVA-PF is calculated from the post-irradiation absorbance data, taking into account the Persistent Pigment Darkening (PPD) action spectrum and the standard solar simulator spectrum. The method also allows for the calculation of the critical wavelength (λc), which is the wavelength at which the integral of the absorbance spectrum from 290 nm reaches 90% of the total integral from 290 to 400 nm.[8]
Photostability Testing
This protocol assesses the ability of a UV filter to retain its protective properties after UV exposure.
-
Sample Preparation and Initial Measurement: A thin film of the test product is prepared on a PMMA plate, and its initial UV absorbance spectrum is recorded as described in the SPF protocol.
-
Controlled UV Exposure: The sample is exposed to a defined dose of UV radiation from a solar simulator. The exposure dose can be varied to assess the degradation kinetics.
-
Post-Exposure Measurement: The UV absorbance spectrum is measured again after the irradiation period.
-
Analysis of Photostability: The photostability is evaluated by comparing the pre- and post-irradiation absorbance spectra. A significant decrease in absorbance at the λmax indicates photodegradation. The percentage of photostability can be calculated to quantify the loss of UV protection.
Visualized Comparisons
The following diagrams, generated using the DOT language for Graphviz, illustrate key comparative aspects of this compound and Padimate O.
Caption: Key differences between this compound and Padimate O.
Caption: General workflow for in vitro evaluation of UV filters.
Conclusion
References
- 1. 2-Ethylhexyl-4-aminobenzoate (Etoneamine) (SARASORB ETN) [sarex.com]
- 2. This compound | C15H23NO2 | CID 11436614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identification of the Biotransformation Products of 2-Ethylhexyl 4-(N,N-Dimethylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-ethylhexyl- 4 amino benzoate [intersperse.in]
- 5. solarlight.com [solarlight.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 8. Comparison of UVA Protection Factor Measurement Protocols - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthesized 2-Ethylhexyl 4-aminobenzoate by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for validating the purity of synthesized 2-Ethylhexyl 4-aminobenzoate (B8803810). Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their needs.
Introduction
2-Ethylhexyl 4-aminobenzoate, an ester of p-aminobenzoic acid (PABA), is a crucial intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients and cosmetic UV filters like Ethylhexyl Triazone.[1][2] Its purity is critical to ensure the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a widely adopted and robust method for assessing the purity of this compound.[1] This guide outlines a validated HPLC method and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Purity Analysis of this compound
The primary goal of purity analysis is to quantify the main compound and identify and quantify any impurities. Common impurities in synthesized this compound can include unreacted starting materials such as 4-aminobenzoic acid and 2-ethylhexanol, as well as byproducts from the synthesis process.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for routine quality control of this compound due to its high resolution, sensitivity, and reproducibility. A reversed-phase HPLC method using a C18 column is typically employed for the separation of the main compound from its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: Acetonitrile and water (70:30 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A standard solution of this compound (99.5% purity) is prepared in the mobile phase at a concentration of 1 mg/mL.
-
Sample Preparation: The synthesized this compound is dissolved in the mobile phase to a concentration of 1 mg/mL.
The following table summarizes the expected retention times and peak areas for a standard and a synthesized sample of this compound.
| Compound | Retention Time (min) | Peak Area (Standard) | Peak Area (Synthesized Sample) | Purity (%) |
| 4-Aminobenzoic Acid | 2.5 | - | 15,000 | 0.5 |
| This compound | 8.2 | 3,000,000 | 2,955,000 | 98.5 |
| Unknown Impurity 1 | 10.1 | - | 12,000 | 0.4 |
| Unknown Impurity 2 | 12.4 | - | 18,000 | 0.6 |
Note: Data is hypothetical and for illustrative purposes.
Caption: Workflow for HPLC purity validation of this compound.
Alternative Analytical Techniques
While HPLC is the primary method for purity assessment, other techniques can provide complementary information, especially for structural elucidation and identification of unknown impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[1] It provides both chromatographic separation and mass spectral data, enabling the identification of impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 150°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.
-
Injector Temperature: 280°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 50-500.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural confirmation of the synthesized this compound and for identifying impurities that may not be amenable to chromatographic analysis.[1] Both ¹H and ¹³C NMR are valuable.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR: Acquisition of a standard proton spectrum.
-
¹³C NMR: Acquisition of a standard carbon spectrum.
Comparison of Analytical Methods
| Feature | HPLC-UV | GC-MS | NMR |
| Primary Use | Quantitative Purity Analysis | Impurity Identification | Structural Elucidation |
| Sensitivity | High | Very High | Moderate |
| Resolution | High | Very High | N/A (for separation) |
| Sample Volatility | Not Required | Required | Not Required |
| Structural Info | Limited (based on UV spectrum) | High (from mass spectrum) | Definitive |
| Quantitation | Excellent | Good (with calibration) | Good (with internal standard) |
Conclusion
For routine purity validation of synthesized this compound, HPLC with UV detection is the most suitable method, offering a balance of accuracy, precision, and throughput. GC-MS serves as an excellent complementary technique for the definitive identification of volatile impurities. NMR spectroscopy is unparalleled for absolute structural confirmation of the synthesized compound. The choice of method will ultimately depend on the specific requirements of the analysis, from routine quality control to in-depth structural characterization.
Caption: Selection of analytical methods for purity validation.
References
A Comparative Analysis of the UV Absorption Spectra of p-Aminobenzoic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ultraviolet (UV) absorption properties of various esters of p-aminobenzoic acid (PABA), including the methyl, ethyl, propyl, and butyl esters. These compounds are widely recognized for their efficacy as UV B absorbers and are commonly used as active ingredients in sunscreen formulations. Understanding their distinct spectral characteristics is crucial for the development of effective and photostable sun protection products. This document presents available experimental data on their UV absorption maxima (λmax) and molar absorptivity, outlines a detailed protocol for their spectral analysis, and provides a visual representation of the experimental workflow.
Comparative UV Absorption Data
| Compound | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Solvent |
| p-Aminobenzoic Acid (PABA) | 289 | Not specified | Methanol |
| p-Aminobenzoic Acid (PABA) | 289 | Not specified | Ethanol (B145695) |
| Methyl p-aminobenzoate | Data not available in searched literature | Data not available in searched literature | - |
| Ethyl p-aminobenzoate | Data not available in searched literature | Data not available in searched literature | - |
| Propyl p-aminobenzoate | Data not available in searched literature | Data not available in searched literature | - |
| Butyl p-aminobenzoate | Data not available in searched literature | Data not available in searched literature | - |
Note: The absence of data for the specific esters highlights a gap in readily accessible, comparative literature and underscores the importance of direct experimental evaluation under standardized conditions.
Experimental Protocol: UV-Vis Spectroscopy
This section details the methodology for determining and comparing the UV absorption spectra of p-aminobenzoic acid esters.
Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of methyl, ethyl, propyl, and butyl p-aminobenzoate in a suitable solvent (e.g., ethanol).
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
-
Micropipettes
-
Analytical balance
-
Methyl p-aminobenzoate
-
Ethyl p-aminobenzoate
-
Propyl p-aminobenzoate
-
Butyl p-aminobenzoate
-
Spectroscopic grade ethanol (or other suitable solvent)
Procedure:
-
Solvent Selection: Choose a solvent that dissolves all the esters and is transparent in the UV range of interest (typically 200-400 nm). Spectroscopic grade ethanol is a common choice.
-
Preparation of Stock Solutions:
-
Accurately weigh a precise amount of each p-aminobenzoic acid ester.
-
Dissolve each ester in the chosen solvent in a separate volumetric flask to prepare stock solutions of a known concentration (e.g., 1 x 10⁻³ M).
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of each stock solution to prepare a series of working solutions with decreasing concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 2.5 x 10⁻⁵ M, 1.25 x 10⁻⁵ M).
-
-
Spectrophotometer Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the wavelength range to be scanned (e.g., 200-400 nm).
-
-
Baseline Correction:
-
Fill a quartz cuvette with the pure solvent to be used for the dilutions.
-
Place the cuvette in the spectrophotometer and run a baseline scan. This will subtract any absorbance from the solvent and the cuvette itself.
-
-
Sample Measurement:
-
Starting with the most dilute solution, rinse the sample cuvette with a small amount of the solution before filling it.
-
Place the cuvette in the sample holder of the spectrophotometer and record the absorption spectrum.
-
Repeat this process for all working solutions of each ester, moving from the most dilute to the most concentrated.
-
-
Data Analysis:
-
From the absorption spectra, identify the wavelength of maximum absorbance (λmax) for each ester. This should be the peak of the absorption band.
-
Record the absorbance (A) at λmax for each concentration of each ester.
-
To determine the molar absorptivity (ε), plot a graph of absorbance (A) versus concentration (c) for each ester. According to the Beer-Lambert law (A = εbc, where b is the path length of the cuvette, typically 1 cm), the slope of this graph will be the molar absorptivity.
-
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for comparing the UV absorption spectra of the p-aminobenzoic acid esters.
Caption: Experimental workflow for comparing UV absorption spectra.
This guide provides a foundational framework for the comparative analysis of p-aminobenzoic acid esters. The successful execution of the outlined experimental protocol will yield valuable data to inform the formulation of advanced and effective sun care products.
A Comparative Guide to In Vitro DNA Damage by UV-Excited Aminobenzoate Sunscreen Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro DNA-damaging potential of common aminobenzoate compounds, a class of chemicals historically used as UVB filters in sunscreen products. While effective at absorbing UVB radiation, concerns have been raised about their photosensitizing properties, wherein the UV-excited molecule itself can contribute to cellular damage. This guide summarizes key findings, presents detailed experimental protocols for assessing photogenotoxicity, and visualizes the underlying mechanisms and workflows.
Comparative Analysis of Aminobenzoate Photoreactivity
While direct, side-by-side comparative studies with uniform quantitative metrics are not abundant in the published literature, a review of existing in vitro research allows for a qualitative and mechanistic comparison between the parent compound, para-aminobenzoic acid (PABA), and its widely used derivative, Padimate O.
| Compound | Chemical Name | Key In Vitro Findings on UV-Induced DNA Damage | Mechanism of Action |
| PABA | para-Aminobenzoic acid | Upon UV excitation in aqueous solution, PABA can convert to an excited triplet state which is long-lasting and capable of damaging nucleic acids.[1] Theoretical studies suggest PABA can intercalate with DNA, and upon excitation, facilitate charge transfer, leading to the formation of photoadducts. | Photosensitization (Type I/II reactions), potential for direct photoadduct formation with DNA bases. |
| Padimate O | 2-Ethylhexyl 4-dimethylaminobenzoate | Illumination with simulated sunlight in the presence of Padimate O has been shown to increase the incidence of DNA strand breaks in human keratinocytes.[2] While it reduces direct DNA photodamage (like pyrimidine (B1678525) dimers) by absorbing UVB, the excited molecule can cause indirect damage. It is also noted to be a potent UVB absorber.[2] | Generation of excited species that inflict indirect DNA damage, such as single-strand breaks. |
Summary of Findings:
Both PABA and its derivative Padimate O, while effective UVB absorbers, exhibit properties of photosensitizers. Upon absorbing UV energy, they can transition to a reactive excited state.[1] This excited molecule can then initiate damaging reactions. Research indicates that PABA may directly interact with DNA, leading to photoadducts, while Padimate O has been shown to cause an increase in DNA strand breaks.[1][2] This presents a paradox where a compound designed to prevent UV damage might, under certain conditions, contribute to indirect DNA damage.
Experimental Protocols
The alkaline single-cell gel electrophoresis (SCGE), or "comet assay," is a standard and sensitive method for quantifying DNA strand breaks and alkali-labile sites in individual cells.
Protocol: Alkaline Comet Assay for In Vitro Photogenotoxicity
This protocol is a generalized procedure based on standard practices for evaluating DNA damage in cultured cells after exposure to a test compound and UV radiation.
1. Cell Culture and Treatment:
-
Culture human keratinocytes (e.g., HaCaT cell line) or another relevant cell line to approximately 80-90% confluency.
-
Prepare stock solutions of the aminobenzoate compounds (e.g., PABA, Padimate O) in a suitable solvent (e.g., DMSO or ethanol) and dilute to final concentrations in cell culture medium.
-
Remove the culture medium from the cells, wash with Phosphate-Buffered Saline (PBS), and add the medium containing the test compound. Incubate for a predetermined time (e.g., 1-2 hours).
2. UV Irradiation:
-
Remove the medium containing the test compound and wash the cells with PBS.
-
Add a thin layer of PBS to the cells to prevent drying during irradiation.
-
Expose the cells to a controlled dose of UV radiation from a solar simulator or a specific UVA/UVB source. Control groups should include no-UV/no-compound, no-UV/compound, and UV/no-compound.
3. Cell Harvesting and Embedding:
-
Immediately after irradiation, wash the cells with ice-cold PBS.
-
Harvest the cells using trypsinization and then neutralize with complete medium.
-
Centrifuge the cell suspension to form a pellet, remove the supernatant, and resuspend the cells in ice-cold PBS at a concentration of approximately 1 x 10^5 cells/mL.
-
Mix 10 µL of the cell suspension with 75 µL of low melting point agarose (B213101) (0.5% in PBS) at 37°C.
-
Quickly pipette the mixture onto a pre-coated microscope slide (coated with 1.0% normal melting point agarose) and cover with a coverslip.
-
Place the slides on a cold flat tray for 10 minutes to solidify the agarose.
4. Lysis:
-
Carefully remove the coverslips and immerse the slides in a Coplin jar containing freshly prepared, ice-cold lysis solution (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use).
-
Keep the slides in the lysis solution at 4°C for at least 1 hour to lyse the cells and unfold the DNA.
5. Alkaline Unwinding and Electrophoresis:
-
Gently remove the slides from the lysis solution and place them on a horizontal gel electrophoresis unit.
-
Fill the unit with fresh, chilled alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na₂EDTA, pH > 13) until the slides are covered.
-
Let the slides sit in the buffer for 20-40 minutes to allow for DNA unwinding.
-
Perform electrophoresis at a low voltage (e.g., ~25 V, ~300 mA) for 20-30 minutes. All steps should be conducted under low light to prevent additional DNA damage.
6. Neutralization and Staining:
-
After electrophoresis, gently remove the slides and wash them 3 times for 5 minutes each with a neutralization buffer (0.4 M Tris, pH 7.5).
-
Stain the DNA by adding a small volume of a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide) to each slide and cover with a coverslip.
7. Visualization and Scoring:
-
Analyze the slides using a fluorescence microscope equipped with appropriate filters.
-
Capture images of at least 50-100 randomly selected cells per slide.
-
Use specialized image analysis software to quantify the extent of DNA migration. Common metrics include:
-
% Tail DNA: The percentage of total DNA intensity found in the comet tail.
-
Tail Moment: The product of the tail length and the percentage of DNA in the tail.
-
Mechanisms and Workflows
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro study investigating the photogenotoxicity of a test compound.
Caption: Workflow for assessing UV-induced DNA damage by aminobenzoates.
Proposed Signaling Pathway for Photosensitized DNA Damage
This diagram outlines the proposed mechanism by which a photosensitizing compound, like an aminobenzoate, can lead to DNA damage upon UV excitation.
Caption: Mechanism of photosensitized DNA damage by UV-excited compounds.
References
- 1. A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
Unveiling the Hidden Risks: A Comparative Guide to the Biotransformation of Aminobenzoate UV Filters
For researchers, scientists, and drug development professionals, understanding the fate of common sunscreen agents within the body and the environment is paramount. This guide provides a comparative analysis of the biotransformation of aminobenzoate UV filters, a class of compounds widely used for their efficacy in absorbing UVB radiation. We delve into the metabolic pathways, the resulting byproducts, and their potential toxicological implications, supported by experimental data and detailed methodologies.
Aminobenzoate UV filters, derivatives of para-aminobenzoic acid (PABA), have been a mainstay in sun protection formulations for decades. While their primary function is to shield the skin from harmful ultraviolet radiation, their journey does not end upon application. These compounds can be absorbed systemically and are also released into the environment, where they undergo biotransformation – a series of metabolic processes that alter their chemical structure. These transformations can significantly change their biological activity, sometimes leading to metabolites with increased toxicity or endocrine-disrupting potential. This guide focuses on three key aminobenzoate UV filters: PABA, Ethyl-4-aminobenzoate (Et-PABA), and Padimate O, offering a side-by-side look at their metabolic fate.
Comparative Analysis of Biotransformation Products
The biotransformation of aminobenzoate UV filters primarily occurs through enzymatic reactions in the liver and other tissues, as well as through environmental degradation processes. The resulting transformation products (TPs) can exhibit altered physicochemical and toxicological properties compared to the parent compounds.
| UV Filter | Parent Compound | Key Biotransformation Pathways | Major Transformation Products (TPs) | Change in Toxicity/Activity of TPs |
| PABA | para-Aminobenzoic Acid | Acetylation, Glucuronidation | N-acetyl-p-aminobenzoic acid, PABA-glucuronide | Generally considered detoxification pathways, leading to less active metabolites. |
| Et-PABA | Ethyl-4-aminobenzoate | Hydrolysis, Hydroxylation, Demethylation, Molecular Rearrangement | 4-aminobenzoic acid (PABA), Hydroxylated Et-PABA, and other degradation intermediates | Studies on photocatalytic degradation suggest that the resulting TPs of Et-PABA are less toxic than the parent compound. |
| Padimate O | 2-ethylhexyl 4-(dimethylamino)benzoate | Limited publicly available data on specific metabolic pathways. Known to have estrogenic activity. | Specific metabolites are not well-documented in publicly available literature. | The parent compound exhibits estrogenic activity. The activity of its metabolites requires further investigation. |
Experimental Protocols: Unraveling Metabolic Fates
The assessment of biotransformation products relies on a suite of sophisticated analytical and toxicological assays. Below are detailed methodologies for key experiments cited in the evaluation of aminobenzoate UV filters.
In Vitro Metabolism using Human Liver Microsomes
This assay is a cornerstone for predicting the metabolic fate of xenobiotics in humans.
Objective: To identify and quantify the metabolites of aminobenzoate UV filters formed by hepatic enzymes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Test aminobenzoate UV filter (e.g., PABA, Et-PABA, Padimate O) dissolved in a suitable solvent (e.g., DMSO)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for analytical quantification
-
High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) system
Procedure:
-
Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer, the NADPH regenerating system, and pooled human liver microsomes.
-
Pre-incubation: The master mix is pre-incubated at 37°C for 5-10 minutes to allow the system to equilibrate.
-
Initiation of Reaction: The reaction is initiated by adding the test aminobenzoate UV filter to the pre-incubated master mix. The final concentration of the test compound and the organic solvent should be optimized to minimize enzyme inhibition.
-
Incubation: The reaction mixture is incubated at 37°C with gentle shaking. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: The reaction in each aliquot is terminated by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: The terminated samples are centrifuged to precipitate proteins. The supernatant is then transferred for analysis.
-
Analytical Quantification: The supernatant is analyzed by a validated HPLC-MS/MS method to identify and quantify the parent compound and its metabolites. The rate of disappearance of the parent compound and the formation of metabolites are calculated.
Zebrafish Embryo Developmental Toxicity Assay
The zebrafish (Danio rerio) embryo model is a powerful tool for assessing the developmental toxicity of chemicals and their metabolites.
Objective: To evaluate the lethal and sublethal effects of aminobenzoate UV filters and their biotransformation products on embryonic development.
Materials:
-
Fertilized zebrafish embryos
-
Embryo medium (e.g., E3 medium)
-
Test compounds (parent UV filters and their identified metabolites)
-
Multi-well plates (e.g., 96-well plates)
-
Stereomicroscope
Procedure:
-
Embryo Collection and Staging: Healthy, fertilized zebrafish embryos are collected and staged under a stereomicroscope. Embryos at the blastula stage (around 4 hours post-fertilization) are typically used.
-
Exposure: Embryos are placed individually into the wells of a multi-well plate containing embryo medium with varying concentrations of the test compound. A negative control (embryo medium only) and a solvent control (if applicable) are included.
-
Incubation: The plates are incubated at a constant temperature of 28.5°C on a 14/10-hour light/dark cycle.
-
Endpoint Assessment: Embryos are observed at specific time points (e.g., 24, 48, 72, 96, and 120 hours post-fertilization) for a range of developmental endpoints, including:
-
Lethality: Coagulation of the embryo, lack of heartbeat, and failure to develop somites.
-
Sublethal Malformations: Pericardial edema, yolk sac edema, spinal curvature, tail malformations, craniofacial abnormalities, and altered pigmentation.
-
Hatching Rate: The percentage of hatched embryos at a specific time point.
-
Heart Rate: The number of heartbeats per minute.
-
-
Data Analysis: The concentration that causes lethality in 50% of the embryos (LC50) and the concentration that causes specific malformations in 50% of the embryos (EC50) are calculated.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better understand the mechanisms of action and the experimental processes, the following diagrams have been generated using the DOT language.
Conclusion and Future Directions
The biotransformation of aminobenzoate UV filters is a complex process with significant implications for human health and environmental safety. While PABA and Et-PABA appear to undergo metabolism to less toxic forms, the endocrine-disrupting potential of Padimate O and its metabolites warrants further investigation. The lack of comprehensive, publicly available data on the biotransformation of Padimate O highlights a critical knowledge gap that needs to be addressed.
Future research should focus on:
-
Quantitative Comparative Studies: Directly comparing the metabolic rates and metabolite profiles of a wider range of aminobenzoate UV filters under standardized in vitro and in vivo conditions.
-
Metabolite-Specific Toxicity Testing: Isolating and characterizing the specific biotransformation products of compounds like Padimate O and assessing their individual toxicological and endocrine-disrupting activities.
-
Advanced In Silico Modeling: Utilizing computational models to predict the metabolic fate and potential toxicity of new and existing aminobenzoate UV filters to guide future safety assessments.
By continuing to investigate the biotransformation of these widely used compounds, the scientific community can work towards the development of safer and more environmentally friendly sun protection strategies.
A Comparative Guide to the Synthesis of 2-Ethylhexyl 4-aminobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common synthesis routes for 2-Ethylhexyl 4-aminobenzoate (B8803810), a key intermediate and UV filter also known as Octyl 4-aminobenzoate or Padimate O. The following sections present quantitative data, experimental protocols, and a visual representation of the synthetic pathways to aid in the selection of the most suitable method for your research and development needs.
Comparison of Synthesis Routes
Three primary methods for the synthesis of 2-Ethylhexyl 4-aminobenzoate are compared: Direct Reductive Alkylation, Reduction of 2-Ethylhexyl 4-nitrobenzoate (B1230335), and Fischer Esterification. Each route offers distinct advantages and disadvantages in terms of yield, purity, reaction conditions, and starting materials.
Quantitative Data Summary
| Parameter | Direct Reductive Alkylation | Reduction of 2-Ethylhexyl 4-nitrobenzoate (Catalytic Hydrogenation) | Fischer Esterification |
| Starting Materials | p-Aminobenzoic acid (PABA), 2-Ethylhexanal (B89479) | 4-Nitrobenzoic acid, 2-Ethylhexanol, H₂/Pd-C | p-Aminobenzoic acid (PABA), 2-Ethylhexanol |
| Key Reagents | Sodium triacetoxyborohydride (B8407120) | Palladium on carbon (catalyst) | Strong acid catalyst (e.g., H₂SO₄) |
| Reported Yield | Up to 92%[1] | 99.2%[2][3] | Generally moderate to high, equilibrium-driven[4][5] |
| Reported Purity | High purity achievable[1] | 99.56%[2][3] | Requires careful purification |
| Reaction Conditions | Low temperature (e.g., 0°C), controlled addition of reducing agent[1] | Elevated temperature (50-60°C) and pressure (0.1-0.4 MPa)[2] | Reflux temperatures, removal of water byproduct |
| Advantages | Direct, one-pot synthesis from PABA. | Excellent yield and purity. | Utilizes readily available starting materials. |
| Disadvantages | Use of a specialized and moisture-sensitive reducing agent. | Two-step process, requires handling of flammable H₂ gas and a specialized hydrogenation reactor. | Reversible reaction, may require a large excess of alcohol or continuous removal of water to drive to completion.[5] |
Experimental Protocols
Direct Reductive Alkylation of p-Aminobenzoic Acid
This method involves the direct formation of the secondary amine via reductive amination.
Methodology:
-
Dissolve p-aminobenzoic acid in a suitable solvent such as methanol (B129727) or dichloromethane (B109758) in a reaction flask.
-
Cool the mixture to approximately 0°C in an ice bath to manage the reaction exotherm.
-
Add 2-ethylhexanal to the cooled solution.
-
Gradually add sodium triacetoxyborohydride to the mixture while maintaining the low temperature. The reducing agent facilitates the in-situ reduction of the imine intermediate formed between the PABA and the aldehyde.[1][3]
-
Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup to remove inorganic salts.
-
Extract the product with an organic solvent, dry the organic phase, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.
Reduction of 2-Ethylhexyl 4-nitrobenzoate
This two-step route begins with the esterification of 4-nitrobenzoic acid, followed by the reduction of the nitro group. The catalytic hydrogenation approach is detailed below due to its high reported yield and purity.
Methodology:
Step 1: Esterification of 4-Nitrobenzoic Acid
-
Combine 4-nitrobenzoic acid and 2-ethylhexanol in a reaction vessel.
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Heat the mixture to reflux, and equip the apparatus with a Dean-Stark trap to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Once the reaction is complete (as monitored by TLC or HPLC), cool the mixture and neutralize the acid catalyst.
-
Isolate the crude 2-ethylhexyl 4-nitrobenzoate by extraction and wash with water and brine.
-
Purify the intermediate ester, if necessary, before proceeding to the next step.
Step 2: Catalytic Hydrogenation
-
Charge a hydrogenation reactor with the 2-ethylhexyl 4-nitrobenzoate intermediate, a suitable solvent (e.g., isooctyl alcohol), and a palladium on activated charcoal catalyst (Pd/C, ~5%).[2]
-
Seal the reactor and purge with an inert gas (e.g., nitrogen) before introducing hydrogen gas.[2]
-
Pressurize the reactor with hydrogen to 0.1-0.4 MPa and heat the mixture to 50-60°C with stirring.[2]
-
Maintain these conditions until the reaction is complete, monitoring the hydrogen uptake.
-
After the reaction, cool the reactor, vent the excess hydrogen, and purge with nitrogen.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Distill the filtrate under reduced pressure to remove the solvent and isolate the final product, this compound.[2] This method has been reported to yield a product with a purity of 99.56% and a yield of 99.2%.[2][3]
Fischer Esterification of p-Aminobenzoic Acid
This is a classical and straightforward approach to ester synthesis.
Methodology:
-
In a round-bottom flask, suspend p-aminobenzoic acid in an excess of 2-ethylhexanol.
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the mixture while stirring.[5]
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by TLC.
-
To drive the equilibrium towards the ester, the water produced during the reaction can be removed, for example, by using a Dean-Stark apparatus.
-
After the reaction reaches completion or equilibrium, cool the mixture to room temperature.
-
Neutralize the acid catalyst by carefully adding a base, such as a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude ester by recrystallization or column chromatography.
Synthesis Routes Overview
Caption: Comparative overview of three synthesis routes for this compound.
References
A Comparative Guide to Validated Analytical Methods for Sunscreen Agent Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
The photostability of sunscreen agents is a critical parameter in ensuring the efficacy and safety of sun protection products. Degradation of these active ingredients under ultraviolet (UV) radiation can lead to a loss of photoprotective capacity and the formation of potentially harmful byproducts. Therefore, robust and validated analytical methods are essential for studying the degradation of sunscreen agents. This guide provides a comparative overview of commonly employed analytical techniques, focusing on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS), for the analysis of sunscreen agent degradation.
Comparison of Analytical Methods
The choice of analytical method for sunscreen degradation studies depends on several factors, including the specific sunscreen agents being analyzed, the complexity of the sample matrix, and the desired sensitivity and resolution. HPLC and UPLC are the most widely used techniques due to their versatility and ability to separate complex mixtures.
Table 1: Comparison of HPLC and UPLC Methods for Sunscreen Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Principle | Separation based on the distribution of the analyte between a stationary phase and a liquid mobile phase at high pressure. | A type of HPLC that uses smaller particle sizes in the column (typically <2 µm) and higher operating pressures. |
| Particle Size | 3-5 µm | < 2 µm |
| Pressure | 300-400 bar | Up to 1000 bar |
| Analysis Time | Longer run times | Significantly shorter run times (up to 9 times faster than HPLC)[1] |
| Resolution | Good | Higher resolution and peak capacity[2] |
| Sensitivity | Good | Enhanced sensitivity due to reduced band broadening[2] |
| Solvent Consumption | Higher | Lower |
Validated Method Parameters
Method validation is crucial to ensure that an analytical method is suitable for its intended purpose. Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize validation data from various studies for the analysis of different sunscreen agents.
Table 2: Validation Parameters for HPLC Methods
| Sunscreen Agent(s) | Linearity (µg/mL) | Accuracy (%) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Benzophenone-4 & Octocrylene | 1.0 - 100 | 90.0 - 104.6 | - | - | - | [3] |
| Benzophenone-3, Octinoxate, Octisalate & Octocrylene | - | - | - | - | - | [3] |
| Avobenzone (B1665848) & Oxybenzone (B1678072) | - | 100.01 - 100.77 (Avo), 99.66 - 100.81 (Oxy) | ≤ 2 | 0.13 (Avo), 0.35 (Oxy) | 0.43 (Avo), 1.15 (Oxy) | [4] |
| Koptrizon & Tinosorb S | - | - | - | 0.024 (Kop), 0.048 (Tin) | 0.08 (Kop), 0.16 (Tin) | [5] |
Table 3: Validation Parameters for UPLC and UPLC-MS/MS Methods
| Sunscreen Agent(s) | Linearity (ng/mL) | Accuracy (%) | Precision (%RSD) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Avobenzone & Oxybenzone (in plasma) | 0.20 - 12.00 (Avo), 0.40 - 300.00 (Oxy) | - | - | - | - | [6] |
| Octocrylene, Ethylhexyl Methoxycinnamate, Diethylamino Hydroxybenzoyl Hexyl Benzoate & Ethylhexyl Salicylate | - | 94.37 - 108.76 | - | - | - | [2] |
| Deflazacort (and degradation products) | - | - | - | - | - | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to reliable analytical testing. Below are representative protocols for HPLC and UPLC methods used in sunscreen degradation studies.
Protocol 1: Stability-Indicating HPLC Method for Koptrizon and Tinosorb S[5]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system.
-
Column: Waters X Bridge C18.
-
Mobile Phase: Acetonitrile: Tetrahydrofuran: Water (38:38:24, v/v/v).
-
Detection: UV detector.
-
Forced Degradation: The method's stability-indicating power was established through forced degradation studies.
Protocol 2: UPLC Method for Six Sunscreen Agents[3]
-
Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: 50-mm C18 column with a 1.7-µm particle size.
-
Mobile Phase: Methanol-water gradient elution.
-
Flow Rate: 0.4 mL/min.
-
Validation: The method was validated for specificity, linearity, repeatability, system stability, intermediate precision, and accuracy.
Protocol 3: UPLC-MS/MS Method for Avobenzone and Oxybenzone in Human Plasma[6]
-
Instrumentation: UHPLC system coupled with a triple quadrupole mass spectrometer.
-
Sample Preparation: Phospholipid removal 96-well protein precipitation plates for sample clean-up.
-
Column: Ethylene-Bridged Hybrid (BEH) C18 column.
-
Mobile Phase: Isocratic flow of 10 mM ammonium (B1175870) formate (B1220265) in 0.1% formic acid and methanol (B129727) (24:76, v/v).
-
Detection: Multiple reaction monitoring (MRM) mode.
Visualizing Experimental Workflows
Graphical representations of experimental workflows can provide a clear and concise understanding of the analytical process.
Workflow for Sunscreen Degradation Studies.
Analytical Method Validation Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of LC-MS/MS method for the determination of UV-filters across human skin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. Novel simultaneous method for the determination of avobenzone and oxybenzone in human plasma by UHPLC-MS/MS with phospholipid removal pretreatment: An application to a sunscreen clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of catalytic efficiency in transesterification reactions
A Comparative Guide to Catalytic Efficiency in Transesterification Reactions
For researchers, scientists, and drug development professionals engaged in lipid chemistry and biofuel production, the choice of catalyst in transesterification reactions is paramount to optimizing yield, purity, and process sustainability. This guide provides an objective comparison of the performance of various catalyst types—homogeneous, heterogeneous, enzymatic, and nanocatalysts—supported by experimental data from recent scientific literature.
Data Presentation: A Comparative Overview
The catalytic efficiency in transesterification is influenced by a multitude of factors including the type of catalyst, reaction temperature, reaction time, and the molar ratio of alcohol to oil. The following table summarizes the performance of different catalysts under various reported conditions. It is important to note that direct comparison is complex due to the variability in experimental setups across different studies.
| Catalyst Type | Specific Catalyst | Feedstock | Methanol (B129727):Oil Molar Ratio | Temperature (°C) | Time (h) | Yield (%) | Reusability (Cycles) | Reference |
| Homogeneous Alkali | NaOH/KOH | Waste Cooking Oil | 6:1 | 65 | 1 | 98 | Not reusable | [1] |
| Homogeneous Acid | Sulfuric Acid, HCl | High FFA Oils | Variable | Variable | Slower than base | High | Not reusable | [2][3] |
| Heterogeneous Base | CaO (from eggshells) | Waste Cooking Oil | 10:1 | 65 | 2 | 97 | Recyclable | [1] |
| Heterogeneous Base | KOH/Al₂O₃ | Waste Cooking Oil | 9:1 | 70 | 2 | 96.8 | 3 | [2] |
| Heterogeneous Base | Li-doped MgO | Not specified | 12:1 | 60 | - | 93.9 | 3-5 | [4] |
| Heterogeneous Acid | Sulfonated Biochar | Cooking Oil | 20:1 | 100 | 15 | 88 | 5 | [5] |
| Heterogeneous Acid | TiO₂-ZnO | Palm Oil | 6:1 | 60 | 5 | 92 | Good | [6] |
| Nanocatalyst | Li-doped CaO | Not specified | 12:1 | 65 | 2 | High | High | [7] |
| Nanocatalyst | CaO nanoparticles | Cooking Oils | Not specified | Not specified | Not specified | High | High | [4] |
| Nanocatalyst | TiO₂/reduced graphene oxide | Used Cooking Oil | Not specified | Not specified | Not specified | 98 | 3 | [4] |
| Enzymatic | Lipase (B570770) | High FFA Oils | Variable | Mild | Variable | High | High (immobilized) | [8][9] |
In-Depth Catalyst Comparison
Homogeneous Catalysts: These catalysts, typically strong acids or bases, operate in the same phase as the reactants, leading to high reaction rates.[5]
-
Alkali Catalysts (e.g., NaOH, KOH): These are widely used due to their low cost and high efficiency, achieving high biodiesel yields in short reaction times at mild temperatures.[1][10] However, they are sensitive to free fatty acids (FFAs) and water, which can lead to soap formation, complicating product separation and purification.[8][11] Catalyst recovery is also a significant challenge.[11]
-
Acid Catalysts (e.g., H₂SO₄, HCl): Acid catalysts are not affected by FFAs and can simultaneously catalyze both esterification and transesterification, making them suitable for low-cost feedstocks with high FFA content.[3][5] The primary drawback is their slower reaction rate compared to alkali catalysts.[2]
Heterogeneous Catalysts: These solid catalysts are in a different phase from the liquid reactants, which simplifies their separation and allows for reusability, reducing production costs and environmental impact.[5][11]
-
Solid Base Catalysts (e.g., CaO, MgO): These materials have shown high catalytic activity.[6] Calcium oxide (CaO) is particularly noted for its high basic strength, long catalyst life, and moderate reaction condition requirements.[6]
-
Solid Acid Catalysts (e.g., Zeolites, Sulfonated Carbons): These catalysts are effective for feedstocks with high FFA content.[5] While they offer the advantages of heterogeneous systems, they can sometimes suffer from lower activity compared to their homogeneous counterparts.[3]
Enzymatic Catalysts (Biocatalysts): Lipases are enzymes that can catalyze transesterification under mild conditions.[3][9] This method is advantageous as it produces high-quality glycerol (B35011) and avoids soap formation, making it suitable for oils with high FFA content.[9] The main challenges are the higher cost of enzymes and potential for slower reaction rates.[8] Immobilization of enzymes can improve their reusability and stability.[8]
Nanocatalysts: These catalysts possess a high surface-area-to-volume ratio, which significantly enhances their catalytic activity and efficiency.[4][6] They can lead to higher yields under milder conditions and often exhibit excellent stability and reusability.[12] Both metal oxide and carbon-based nanocatalysts have demonstrated superior performance in transesterification reactions.[4]
Experimental Protocols
Below are generalized methodologies for conducting comparative studies on catalytic efficiency in transesterification.
1. Catalyst Preparation and Characterization:
-
Homogeneous Catalysts: Typically used as received (e.g., analytical grade NaOH, H₂SO₄).
-
Heterogeneous Catalysts: Synthesized via methods such as impregnation, co-precipitation, or sol-gel techniques.[3][5] Characterization is performed using techniques like X-ray diffraction (XRD) to determine the crystalline structure, Brunauer-Emmett-Teller (BET) analysis for surface area, and Temperature-Programmed Desorption (TPD) to assess acidic or basic site strength.
-
Enzymatic Catalysts: Lipases can be used in free or immobilized form. Immobilization can be achieved on various support materials.[9]
-
Nanocatalysts: Synthesized using methods to control particle size and morphology. Characterization includes techniques mentioned for heterogeneous catalysts along with Transmission Electron Microscopy (TEM) for particle size and shape analysis.
2. Transesterification Reaction Procedure:
-
A known amount of oil (feedstock) is placed in a reactor equipped with a condenser, mechanical stirrer, and temperature controller.
-
The oil is preheated to the desired reaction temperature.
-
The catalyst is dispersed in methanol (or another alcohol) and this mixture is added to the preheated oil.
-
The reaction is carried out for a specified duration under constant stirring and temperature.
-
After the reaction, the mixture is cooled.
-
For homogeneous catalysts, the catalyst is neutralized, and the glycerol and biodiesel phases are separated by gravity or centrifugation. The biodiesel is then washed to remove impurities.
-
For heterogeneous and nanocatalysts, the catalyst is separated from the product mixture by filtration or centrifugation for subsequent reuse.[11]
-
The yield of fatty acid methyl esters (FAME), or biodiesel, is determined using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
3. Catalyst Reusability Test:
For heterogeneous and nanocatalysts, the recovered catalyst is washed (e.g., with methanol) and dried before being used in a subsequent reaction cycle under the same conditions to evaluate its stability and sustained performance.[11]
Visualizing the Process and Logic
The following diagrams illustrate the workflow of a comparative catalytic study and the logical relationship between different catalyst types.
Caption: Experimental workflow for a comparative study of transesterification catalysts.
Caption: Classification of catalysts used in transesterification reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. jbiochemtech.com [jbiochemtech.com]
- 4. Recent advances and challenges in the utilization of nanomaterials in transesterification for biodiesel production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | State of the Art of Catalysts for Biodiesel Production [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Biodiesel Production Using Homogeneous, Heterogeneous, and Enzyme Catalysts via Transesterification and Esterification Reactions: a Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An encapsulated report on enzyme-assisted transesterification with an allusion to lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sszp.eu [sszp.eu]
- 11. scispace.com [scispace.com]
- 12. preprints.org [preprints.org]
Evaluating the Biological Activity of Novel Para-Aminobenzoic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Para-aminobenzoic acid (PABA), a precursor in the folate biosynthesis pathway of many microorganisms, has long been a scaffold of interest in medicinal chemistry. Its structural analogs have been explored for a wide range of therapeutic applications, primarily as antimicrobial and anticancer agents. This guide provides a comparative analysis of the biological activity of novel PABA analogs, supported by experimental data and detailed methodologies, to aid researchers in the evaluation and development of new therapeutic compounds.
Quantitative Analysis of Biological Activity
The biological efficacy of novel PABA analogs is typically quantified by their inhibitory concentrations against microbial growth or cancer cell proliferation. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for antimicrobial and antifungal activities, and the half-maximal inhibitory concentration (IC50) values for anticancer activities of selected PABA derivatives.
Table 1: Antimicrobial and Antifungal Activity of PABA Analogs
| Compound/Analog | Target Organism | MIC (µg/mL) | MIC (µM) | Reference Compound | Reference MIC (µg/mL) |
| Schiff-based PABA analog | Staphylococcus aureus | - | 15.62 | - | - |
| Schiff-based PABA analog | Mycobacterium spp. | - | ≥ 62.5 | - | - |
| PABA-derivatized moiety | S. aureus | 1.56 | - | Ampicillin | - |
| PABA-derivatized moiety | C. albicans | 12.5 | - | - | - |
| PABA-derivatized moiety | C. neoformans | 6.25 | - | - | - |
| Cyanostyrylquinoxalinyl-based PABA | Various bacterial strains | - | 7.9–31 | - | - |
| Benzimidazole derivative of PABA | L. monocytogenes | 15.62 | - | Ampicillin | (4x less potent) |
| Terpolymers of PABA | Various bacteria | 75–80 mg/mL | - | - | - |
| Amino derivatives of PABA | Gram-negative bacteria | - | 0.16 mM | - | - |
| Pyrrolyl benzamide (B126) compounds | M. tuberculosis H37Rv | 4–32 | - | - | - |
| N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | B. subtilis | - | 2.11 (pMIC) | Norfloxacin | 2.61 (pMIC) |
| N'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino) benzohydrazide | S. aureus | - | 1.82 (pMIC) | - | - |
| N'-(3-methoxy- 4-hydroxy benzylidene)-4-(benzylidene amino)benzohydrazide | E. coli | - | 1.78 (pMIC) | - | - |
Note: pMIC is the negative logarithm of the molar MIC.
Table 2: Anticancer Activity of PABA Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Benzamide derivative of PABA | - | 4.53 | 5-Fluorouracil | Higher |
| Benzamide derivative of PABA | - | 5.85 | 5-Fluorouracil | Higher |
| Carboxamide derivative of PABA | A549 | 3.0 | - | - |
| Chloro anilinoquinoline derivative | MCF-7 | 3.42 | Doxorubicin, Erlotinib | - |
| Chloro anilinoquinoline derivative | A549 | 5.97 | Doxorubicin, Erlotinib | - |
| Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoate | Caco-2 | 23.31 ± 0.09 | - | - |
| Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoate | MCF-7 | 72.22 ± 0.14 | - | - |
| Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoate | HepG2 | 53.29 ± 0.25 | - | - |
| PABA/NO analog (6a) | HCT-15 | GI50: 2.0, LC50: 19 | - | - |
| PABA/NO analog (6a) | LOXIMVI | GI50: 1.9, LC50: 10 | - | - |
| PABA/NO analog (6a) | OVCAR-3 | GI50: 2.6, LC50: 2.6 | - | - |
| PABA/NO analog (6a) | CAKI-1 | GI50: 1.8, LC50: 8.9 | - | - |
| Acrylamide–PABA hybrid (4j) | MCF-7 | 1.83 | Colchicine | 1.9-fold less potent |
Note: GI50 is the concentration for 50% growth inhibition, and LC50 is the concentration for 50% cell killing.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of novel compounds.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][2][3][4]
-
Preparation of Microbial Inoculum: A pure culture of the test microorganism is grown on an appropriate agar (B569324) medium. Colonies are then suspended in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of PABA Analog Dilutions: The PABA analog is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (for bacteria) or an appropriate broth for fungi.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at a temperature and duration suitable for the growth of the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the PABA analog that completely inhibits visible growth of the microorganism. This is determined by visual inspection of the wells.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8][9]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.
-
Treatment with PABA Analogs: The culture medium is replaced with fresh medium containing various concentrations of the PABA analog. A control group with untreated cells is also included.
-
Incubation: The plate is incubated for a specific period (e.g., 48 or 72 hours) to allow the compound to exert its effect.
-
Addition of MTT Reagent: The treatment medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization of Formazan: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation of IC50: The absorbance values are used to calculate the percentage of cell viability for each concentration of the PABA analog. The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is then determined by plotting a dose-response curve.
Visualizing Mechanisms and Workflows
Folate Synthesis Pathway and the Action of PABA Analogs
PABA is a crucial intermediate in the synthesis of folic acid in many bacteria. PABA analogs often act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in this pathway, thereby blocking folate production and inhibiting microbial growth.[10][11][12][13]
Caption: Inhibition of the bacterial folate synthesis pathway by PABA analogs.
Experimental Workflow for Evaluating PABA Analogs
The systematic evaluation of novel PABA analogs involves a series of well-defined experimental steps, from initial screening to the determination of specific activity metrics.
Caption: A typical experimental workflow for the biological evaluation of PABA analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. apec.org [apec.org]
- 3. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. woah.org [woah.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. protocols.io [protocols.io]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Formation of folates by microorganisms: towards the biotechnological production of this vitamin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Ethylhexyl 4-aminobenzoate: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical waste. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Ethylhexyl 4-aminobenzoate (B8803810), a compound commonly used in research and development.
2-Ethylhexyl 4-aminobenzoate, while essential for various scientific applications, is classified as hazardous to the aquatic environment, with long-lasting effects.[1][2] Therefore, adherence to strict disposal protocols is crucial to mitigate environmental contamination and ensure regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including gloves, and that work is conducted in a well-ventilated area or under a fume hood.[3] In case of accidental spills, prevent the chemical from entering drains or waterways.[4][5][6][7] Absorb the spill with an inert material, and collect it in a suitable, closed container for disposal.[4][5]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[4] This ensures that the chemical is managed in accordance with all applicable federal, state, and local regulations.
-
Waste Identification and Segregation:
-
Clearly label the waste container as "Hazardous Waste" and specify the contents as "this compound".[8]
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office or the licensed disposal company.[6] Incompatible chemicals must be kept separate to avoid dangerous reactions.[9]
-
-
Containerization:
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. They will coordinate with a licensed disposal company.
-
Alternatively, your laboratory may have a direct contract with a professional waste disposal service.
-
-
Incineration:
-
For surplus and non-recyclable solutions, chemical incineration with an afterburner and scrubber is a suitable disposal method.[4] This should only be performed by a licensed and equipped facility.
-
Under no circumstances should this compound be disposed of down the drain or in regular trash. [5][9] This is strictly prohibited due to its high toxicity to aquatic life.[1][2]
Regulatory Framework
The disposal of hazardous chemical waste in laboratories is governed by several regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9] Academic laboratories may be subject to the EPA's Subpart K regulations, which provide alternative management standards.[9][11] It is essential to be familiar with and adhere to all national and institutional guidelines.
Hazard Profile of this compound
For quick reference, the key hazard classifications for this compound are summarized in the table below.
| Hazard Classification | Category | GHS Hazard Statement | Source |
| Hazardous to the aquatic environment, acute hazard | Acute 1 | H400: Very toxic to aquatic life | [1] |
| Hazardous to the aquatic environment, long-term hazard | Chronic 1 | H410: Very toxic to aquatic life with long lasting effects | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. This compound | C15H23NO2 | CID 11436614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. toxno.com.au [toxno.com.au]
- 3. chemicea.com [chemicea.com]
- 4. capotchem.com [capotchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. danielshealth.com [danielshealth.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. epa.gov [epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Ethylhexyl 4-aminobenzoate
Essential safety protocols and logistical plans are critical for the secure and effective handling of 2-Ethylhexyl 4-aminobenzoate (B8803810) in a laboratory setting. This guide provides detailed procedural instructions for researchers, scientists, and drug development professionals, focusing on personal protective equipment (PPE), operational handling, and disposal.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling 2-Ethylhexyl 4-aminobenzoate, ensuring the safety of all laboratory personnel.
| PPE Category | Specification | Standard/Regulation |
| Eye/Face Protection | Safety glasses with side-shields | EN166 (EU) or NIOSH (US) approved |
| Skin Protection | Impervious clothing and chemical-resistant gloves | EU Directive 89/686/EEC, EN 374 |
| Respiratory Protection | Particle respirator for nuisance exposures | Type P95 (US) or Type P1 (EU EN 143) |
| Higher-level protection respirator cartridges | Type OV/AG/P99 (US) or Type ABEK-P2 (EU EN 143) |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is paramount to minimize exposure and ensure safety.
1. Preparation:
-
Ensure all necessary PPE is readily available and inspected for integrity before use.
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Have an emergency eyewash station and safety shower in close proximity.
2. Handling:
-
Avoid direct contact with skin and eyes.[2]
-
Prevent the formation of dust and aerosols.[2]
-
Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product.[2]
3. In Case of Exposure:
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[2]
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[2]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2]
4. Disposal:
-
Dispose of the unused product and contaminated materials through a licensed professional waste disposal service.[2]
-
Contaminated packaging should be treated as the unused product and disposed of accordingly.[2]
Caption: Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
